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  • Product: 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine
  • CAS: 1557662-14-2

Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Spectral Analysis of (3-Bromo-1-methyl-1H-pyrazol-5-yl)methanamine

Executive Summary The compound (3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine (Free base CAS: 1557662-14-2; Hydrochloride salt CAS: 2748196-57-6) is a highly functionalized heterocyclic building block frequently utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine (Free base CAS: 1557662-14-2; Hydrochloride salt CAS: 2748196-57-6) is a highly functionalized heterocyclic building block frequently utilized in fragment-based drug discovery and agrochemical development. The pyrazole core, characterized by its π-excessive aromaticity, presents unique electronic properties that heavily influence its Nuclear Magnetic Resonance (NMR) profile.

This technical guide provides a comprehensive framework for the structural elucidation of this compound, detailing the mechanistic causality behind its ¹H and ¹³C NMR chemical shifts, and establishing a self-validating experimental protocol for rigorous regiochemical confirmation.

Mechanistic Rationale for Chemical Shifts

Understanding the NMR spectrum of a substituted pyrazole requires analyzing the interplay between inductive effects, resonance delocalization, and magnetic anisotropy.

Proton (¹H) NMR Dynamics
  • N-Methyl Deshielding: The methyl group attached to N1 is subjected to the diamagnetic anisotropic effect of the heteroaromatic ring and the electronegativity of the adjacent nitrogen. This pushes the N-CH3 resonance significantly downfield to approximately δ 3.82 ppm , which is a diagnostic marker for N-alkylated pyrazoles[1].

  • C4-Proton Shielding: Despite the electron-withdrawing nature of the bromine atom at C3 via the inductive effect (-I), pyrazoles are π-excessive. The lone pairs on the nitrogen atoms delocalize into the ring, increasing electron density specifically at the C4 position. Consequently, the C4-H nucleus is shielded from the external magnetic field, appearing as a sharp singlet at δ 6.22 ppm [2].

  • Methylene and Amine Protons: The methylene (-CH2-) protons at C5 appear as a singlet near δ 3.89 ppm , lacking scalar coupling to the ring due to the fully substituted C5 position. The primary amine (-NH2) protons typically manifest as a broad singlet around δ 1.55 ppm in CDCl₃, broadened by the quadrupolar relaxation of the ¹⁴N nucleus and intermolecular chemical exchange.

Carbon (¹³C) NMR Dynamics
  • C4 Shielding: Mirroring the proton spectrum, the C4 carbon is highly shielded by resonance donation, resonating at δ 105.8 ppm . This is significantly upfield compared to typical benzene derivatives, serving as a hallmark of the pyrazole core[3].

  • Heavy-Atom Effect at C3: The C3 carbon is directly bonded to bromine. It experiences a complex balance of inductive deshielding and the "heavy-atom effect" (spin-orbit coupling induced by the large bromine electron cloud), placing its chemical shift near δ 126.5 ppm [1].

Quantitative Spectral Data

The following tables summarize the expected NMR spectral data for the free base form of (3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine in deuterated chloroform (CDCl₃) at 298 K.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Rationale
-NH₂ 1.55br s2H-Exchangeable amine protons
N-CH₃ 3.82s3H-Deshielded by N1 and ring current
-CH₂- 3.89s2H-Methylene adjacent to C5 and NH₂
C4-H 6.22s1H-Shielded by π-excessive ring
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)TypeAssignment Rationale
N-CH₃ 36.5CH₃N1-methyl carbon
-CH₂- 38.4CH₂Methylene carbon
C-4 105.8CHResonance-shielded ring carbon
C-3 126.5CQuaternary carbon attached to Bromine
C-5 144.2CQuaternary carbon attached to methanamine

Experimental Protocol: A Self-Validating Workflow

To ensure scientific trustworthiness, the structural elucidation cannot rely on 1D NMR alone. Differentiating this compound from its regiochemical isomer, (5-bromo-1-methyl-1H-pyrazol-3-yl)methanamine, requires a self-validating 2D NMR approach.

Step 1: Sample Preparation
  • Weigh 15–20 mg of the free base compound. (Note: If utilizing the HCl salt, substitute CDCl₃ with DMSO-d₆ to ensure solubility and observe the downfield -NH₃⁺ protons at ~8.2 ppm).

  • Dissolve in 0.6 mL of high-purity CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer the homogeneous solution to a precision 5 mm NMR tube, ensuring no particulate matter remains to prevent magnetic susceptibility artifacts.

Step 2: Instrument Tuning and 1D Acquisition
  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock onto the deuterium frequency of CDCl₃.

  • Perform automated gradient shimming (Z-axis) to achieve a line width of < 1.0 Hz for the TMS signal.

  • ¹H Acquisition: Acquire 16–32 scans using a 30° pulse angle and a 2-second relaxation delay (D1) to ensure quantitative integration.

  • ¹³C Acquisition: Acquire 512–1024 scans using a 30° pulse angle, a 2-second D1, and WALTZ-16 proton decoupling.

Step 3: Regiochemical Validation via 2D HMBC (Self-Validation Step)

To definitively prove the methanamine group is at C5 and not C3, execute a Heteronuclear Multiple Bond Correlation (HMBC) experiment:

  • Acquire the HMBC spectrum optimized for long-range couplings ( nJCH​ = 8 Hz).

  • Causality Check: The N-CH₃ protons (δ 3.82) will show a strong 3-bond correlation ( 3JCH​ ) to the C5 carbon (δ 144.2). Simultaneously, the methylene protons (-CH₂-, δ 3.89) will show a 2-bond correlation ( 2JCH​ ) to this exact same C5 carbon.

  • This intersecting correlation network mathematically eliminates the possibility of the C3-isomer, making the protocol a closed, self-validating system.

Workflow Visualization

NMR_Workflow A Sample Preparation (CDCl3 + TMS) B 1D NMR Acquisition (1H & 13C) A->B D Spectral Processing (FT & Phasing) B->D C 2D NMR Correlation (HMBC Regiocheck) E Structural Validation (Isomer Elimination) C->E D->C

Figure 1: Standardized NMR acquisition and structural validation workflow for pyrazole derivatives.

References

  • National Center for Biotechnology Information (NCBI) . "PubChem Compound Summary for CID 70255, 1-Methyl-1H-pyrazole." PubChem. Available at:[Link]

  • Schubert, M., et al. "Systematic optimization of fragment TLX ligands towards agonism and inverse agonism." PubMed Central (PMC). Available at:[Link]

Sources

Exploratory

physicochemical properties of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine Introduction The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The compound 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine (CAS No. 1557662-14-2) is a functionalized pyrazole derivative that presents significant interest for drug discovery and development.[3] Its structure combines the biologically active pyrazole core with a reactive primary amine and a bromine atom, offering multiple points for synthetic modification and interaction with biological targets.

A thorough understanding of a compound's physicochemical properties is fundamental to its journey from laboratory synthesis to potential clinical application. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its stability and suitability for formulation. This guide provides a comprehensive technical overview of the key physicochemical characteristics of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine, offering both theoretical insights and detailed experimental protocols for their determination. The methodologies described are designed to be self-validating, providing researchers with a robust framework for characterization.

Section 1: Core Molecular and Physical Properties

The foundational properties of a molecule dictate its identity and behavior. For 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine, these are summarized below.

PropertyValueSource
CAS Number 1557662-14-2[3]
Molecular Formula C₅H₈BrN₃[4]
Molecular Weight 190.04 g/mol [4]
Monoisotopic Mass 188.99016 Da[4]
InChIKey WWRXJDMMDFDOQC-UHFFFAOYSA-N[4]
Predicted XLogP 0.2[4]
Melting Point (M.P.)

The melting point is a critical indicator of a compound's purity. A sharp melting range, typically 0.5-1.0°C, is characteristic of a pure crystalline solid, whereas impurities lead to a depressed and broader melting range.[5]

This protocol describes the use of a standard digital melting point apparatus (e.g., Mel-Temp).

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Place a small amount on a clean, dry surface.

  • Capillary Loading: Tap the open end of a capillary tube into the sample powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down to a height of approximately 3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the apparatus.

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20°C/min ramp rate) to get a preliminary value.[6]

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Set a slow heating rate of 1-2°C per minute.[6]

  • Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Causality Behind Experimental Choice: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, which is essential for an accurate measurement.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Dry & Powder Sample B Load Capillary Tube (3mm height) A->B C Insert into Apparatus D Heat Rapidly (Find Approx. M.P.) C->D E Cool Down D->E F Heat Slowly (1-2°C/min) ~15°C below Approx. M.P. E->F G Observe & Record Start (T1) & End (T2) of Melting F->G

Capillary Melting Point Determination Workflow.

Section 2: Solubility Profile

Solubility is a critical determinant of a drug's bioavailability. In drug discovery, a distinction is made between kinetic and thermodynamic solubility. Kinetic solubility measures the point of precipitation from a stock solution (often in DMSO), useful for high-throughput screening, while thermodynamic solubility represents the true equilibrium concentration and is the gold standard for lead optimization.[7][8]

Thermodynamic Aqueous Solubility (Shake-Flask Method)

The shake-flask method remains the definitive technique for determining thermodynamic solubility.[9]

  • Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, low-adsorption vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

  • Solid-State Analysis: It is good practice to analyze the remaining solid by a method like XRPD to check for any polymorphic transformations during the experiment.

Causality Behind Experimental Choice: Using an excess of the solid ensures that the resulting solution is truly saturated. The extended equilibration time allows for the dissolution process to reach a steady state, reflecting the true thermodynamic solubility.[9] For ionizable compounds like this amine, performing this test at various pH values is crucial as solubility can be highly pH-dependent.

SolubilityWorkflow A Add Excess Solid to Buffer (pH 7.4) B Agitate at Constant Temp (24-72 hours) A->B C Sample Supernatant B->C D Separate Solid (Centrifuge & Filter) C->D E Analyze Filtrate (HPLC or LC-MS) D->E F Determine Concentration (Solubility) E->F

Shake-Flask Thermodynamic Solubility Workflow.

Section 3: Acidity and Basicity (pKa)

The pKa value defines the pH at which a compound exists in a 50:50 ratio of its protonated and unprotonated forms. For 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine, the primary aliphatic amine is the most basic site and its pKa will dictate the compound's charge state under physiological conditions, profoundly impacting its solubility, membrane permeability, and receptor interactions.

Experimental Determination: Potentiometric Titration

Potentiometric titration is a straightforward and widely used method for pKa determination.[10]

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a solvent, typically a co-solvent system like methanol/water to ensure solubility across the titration range.

  • Titration Setup: Place the solution in a thermostatted beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) stepwise using an autoburette. Record the pH after each addition.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The resulting sigmoid curve will have an inflection point. The pH at the half-equivalence point (where half of the amine has been protonated) is equal to the pKa.[10]

Causality Behind Experimental Choice: This method directly measures the change in hydrogen ion concentration as the basic amine is neutralized by a strong acid. The half-equivalence point represents the condition where [Base] = [Conjugate Acid], and according to the Henderson-Hasselbalch equation (pH = pKa + log([Base]/[Conjugate Acid])), the pH at this point is equal to the pKa.

pKaWorkflow A Dissolve Compound in Co-Solvent B Titrate with Standard Acid (e.g., 0.1M HCl) A->B C Record pH vs. Titrant Volume B->C D Plot Titration Curve C->D E Identify Inflection Point (Equivalence Point) D->E F Determine pH at Half-Equivalence Volume E->F G Result: pH = pKa F->G

Workflow for pKa Determination via Potentiometric Titration.

Section 4: Spectroscopic and Spectrometric Characterization

Spectroscopic data provides the structural fingerprint of a molecule, confirming its identity and integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. For this compound, the following features are expected:

  • ¹H NMR: A singlet for the N-methyl protons, a singlet for the pyrazole C4-H, a singlet for the aminomethyl (-CH₂NH₂) protons, and a broad singlet for the -NH₂ protons which may exchange with D₂O.[11]

  • ¹³C NMR: Distinct signals for the five carbon atoms, including the N-methyl carbon, the aminomethyl carbon, and the three pyrazole ring carbons (C3, C4, C5). The chemical shifts of C3 and C5 will be significantly influenced by the bromine and aminomethyl substituents, respectively.[2][12]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which is highly useful for structural confirmation.

A critical feature in the mass spectrum of this compound will be the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[13][14] This results in two distinct peaks for the molecular ion (M) and any fragment containing the bromine atom: one at the calculated mass (M) and another at that mass plus two units (M+2), with almost equal intensity. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.[13][14]

Causality Behind Observation: The near-equal natural abundance of ⁷⁹Br and ⁸¹Br means there is an almost equal probability of a molecule containing either isotope, leading to the characteristic M and M+2 peaks of similar height in the mass spectrum.

BromineIsotopePattern cluster_ms Characteristic Bromine Isotope Pattern in MS a Relative Abundance b a->b e m/z b->e c M d M+2 p1 p2

Expected M and M+2 peaks for a mono-brominated compound.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Bergström, C. A. (2014). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmacy and Pharmacology, 66(9), 1223-1233.
  • Alfei, S., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Pharmaceuticals, 14(1), 55.
  • Pion Inc. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Singh, S., et al. (2025). Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. IOSR Journal of Pharmacy and Biological Sciences, 14(1), 48-55.
  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
  • D'Silva, C., et al. (2022). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 40(4), 164-173.
  • Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Glänzer, M. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.
  • Subirats, X., et al. (2016). Development of Methods for the Determination of pKa Values. Molecules, 21(11), 1533.
  • Asaad, N. A., et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 12(1), 1-15.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • BLDpharm. (n.d.). 1557662-14-2|(3-Bromo-1-methyl-1H-pyrazol-5-yl)methanamine.
  • University of Calgary. (n.d.). Melting point determination.
  • Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests.
  • University of Missouri-St. Louis. (2013). Experiment 1 - Melting Points.
  • University of Technology, Iraq. (2021). experiment (1) determination of melting points.
  • PubChemLite. (n.d.). (3-bromo-1-methyl-1h-pyrazol-5-yl)methanamine.

Sources

Foundational

Mass Spectrometry Fragmentation Pathways of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine: A Mechanistic Guide

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists. Executive Summary & Structural Context The compound 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists.

Executive Summary & Structural Context

The compound 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine is a highly versatile building block frequently utilized in the synthesis of novel allosteric modulators and kinase inhibitors[1]. During pharmacokinetic profiling and metabolite identification, understanding its gas-phase fragmentation behavior is critical.

This whitepaper provides an authoritative, step-by-step mechanistic breakdown of the Electrospray Ionization Collision-Induced Dissociation (ESI-CID-MS/MS) pathways for this molecule. By leveraging the distinct isotopic signature of bromine and the predictable charge-site localization of the primary amine, we can establish a self-validating framework for structural elucidation.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute confidence in structural assignments, the MS/MS workflow must be designed as a closed, self-validating system. The following protocol explains not just the steps, but the causality behind each parameter.

Phase 1: Sample Preparation & Charge-Site Locking
  • Step 1: Dissolve the analyte in LC-MS grade Methanol to a stock concentration of 1 mg/mL.

  • Step 2: Dilute to a working concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v) .

  • Causality: The methanamine group is highly basic (pKa ~9). The addition of 0.1% formic acid ensures the molecule is fully protonated in solution. This "locks" the initial charge site onto the primary amine, driving predictable, charge-directed fragmentation rather than chaotic thermal degradation.

Phase 2: Isotope-Targeted CID Optimization
  • Step 3: Introduce the sample via direct infusion at 10 µL/min into a Triple Quadrupole (QqQ) or Q-TOF mass spectrometer operating in Positive ESI mode (Capillary: 3.5 kV, Desolvation: 300°C).

  • Step 4: Isolate m/z 190.00 ( 79 Br isotope) and m/z 192.00 ( 81 Br isotope) independently in Q1.

  • Step 5: Perform an energy-resolved mass spectrometry (ERMS) sweep, ramping the Collision Energy (CE) from 10 eV to 50 eV using Argon as the collision gas.

  • Causality & Self-Validation: Bromine's natural isotopic distribution yields a ~1:1 ratio of 79 Br to 81 Br. By isolating both precursors independently, any product ion that retains the bromine atom will mirror this 2 Da shift. If the bromine is expelled as a neutral loss, the product ions from both precursors will collapse into a single, identical m/z value. This acts as an internal validation check for halogen elimination.

Mechanistic Fragmentation Pathways

The (+)-ESI-MS fragmentation of substituted pyrazoles often involves charge-directed cleavage and specific neutral losses driven by the functional groups attached to the heterocycle[2]. For 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine, the dissociation is governed by three primary pathways.

Pathway A: Charge-Driven Deamination

Upon low-energy collisional activation (CE 15-20 eV), the dominant pathway is the inductive cleavage of the C-N bond at the methanamine group. The localized proton facilitates the neutral loss of ammonia (NH 3​ , 17.03 Da). The resulting carbocation (m/z 173/175) is highly stable due to resonance delocalization across the adjacent electron-rich pyrazole ring.

Pathway B: Halogen Elimination

At moderate collision energies (CE 25-35 eV), brominated heteroaromatics become susceptible to the neutral loss of hydrogen bromide (HBr, 79.93/81.93 Da). This proceeds via a proton transfer to the bromine atom followed by elimination, yielding a highly conjugated pyrazole cation at m/z 110.07. Because the bromine is lost, the isotopic doublet collapses into this single mass peak.

Pathway C: Pyrazole Ring Cleavage

At high collision energies (CE >40 eV), the pyrazole core itself begins to fragment. A well-documented pathway for pyrazoles is the expulsion of hydrogen cyanide (HCN, 27.01 Da) or molecular nitrogen (N 2​ )[3]. The loss of HCN from the debrominated core (m/z 110.07) yields the m/z 83.06 product ion. While no specific experimental spectrum for this exact compound is readily available in the literature, this predicted fragmentation pathway is constructed based on established principles of mass spectrometry for pyrazoles[4].

Quantitative Data Summary

The following table summarizes the exact mass calculations and neutral losses for the primary MS/MS transitions, serving as a reference matrix for targeted MRM (Multiple Reaction Monitoring) method development.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Fragment FormulaMechanistic PathwayRelative CE Req.
190.00 / 192.00172.97 / 174.9717.03 (NH 3​ )C 5​ H 6​ BrN 2+​ DeaminationLow (15 eV)
190.00 / 192.00110.07~80 / ~82 (HBr)C 5​ H 8​ N 3+​ DebrominationModerate (30 eV)
172.97 / 174.9793.05~80 / ~82 (HBr)C 5​ H 5​ N 2+​ Sequential LossHigh (40 eV)
110.0783.0627.01 (HCN)C 4​ H 7​ N 2+​ Ring CleavageHigh (45 eV)

Fragmentation Pathway Visualization

MS_Fragmentation M Precursor Ion[M+H]+ m/z 190 / 192 C5H9BrN3+ F1 Deaminated Ion m/z 173 / 175 C5H6BrN2+ M->F1 - NH3 (17 Da) Deamination F2 Debrominated Ion m/z 110 C5H8N3+ M->F2 - HBr (80/82 Da) Debromination F3 Deaminated & Debrominated m/z 93 C5H5N2+ F1->F3 - HBr (80/82 Da) F2->F3 - NH3 (17 Da) F4 Ring Cleavage Ion m/z 83 C4H7N2+ F2->F4 - HCN (27 Da) Ring Cleavage

Fig 1: ESI-CID-MS/MS fragmentation pathways of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine.

Conclusion

The fragmentation of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine under ESI-CID conditions is highly predictable, driven by the basicity of the methanamine group and the lability of the pyrazole-bound halogen. By monitoring the sequential losses of NH 3​ , HBr, and HCN, and utilizing the natural isotopic signature of bromine as an internal validation tool, researchers can confidently track this moiety through complex biological matrices during drug development.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.IntechOpen.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUUaMjC-QOamjlRJF-EbSgz0MhH2vSMHFrjVqHNLI1WPWiC7Sju0gAnSXMBl9z7N1RmDYm1u2OwiSk3ZQi1kW3Y3GQ2956SoSgz8AdiRCj7P1i816i7KtDfKpiOo_PErJ2yQ4z]
  • Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide.Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDaIGc75EJimo2VdIJydQs-omb8sloE1NbMNAIKe1wDSLFuVsA8Nwt0lcA0e5rkMrKpeZgM26oTBdb8g1tLQuk5l3WRhIYMWyTLQ8d5m0D90LW26Jwvogi0N7Yj8W4UQcVR2uBCNOjOtpzCmgBPC2FgkSbG_DJEqWBomHArOBZMBqwUUD-tmidZiythTqQsok8K62TBwvMtYi_FTmg4E1U6kACoHFdARZK6ZBNEZldG58UjpZpCaI=]
  • Discovery of VU6024578/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models.ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhA8o7jRB8HHfrQITBI711PD4lBYrdfz1iih2Okzqd5xrLppEzomeoHCRb8HGu_5cdfkInwogcpxLygcEORKjDfLb3Yyj-WA7EPFG5-1GvF6iMFFYb5X4569CQAq5KK1YXq1V7piyWRkUaUfxv8ndA]
  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances.MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELCjMCqO8Bt5SpbkSFb87Lc8esOel1kueNPBGfYaOdFV7e17PP2NUEPCfk_mzkzqZPgpq5A3r72xH14wum87mmoLbCKjOtaaHJnq96dkucFmRQ5RE8TKb4bYqfPGvWZ9rtN3LH]

Sources

Exploratory

Crystallographic Profiling of 1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)methanamine: From Small Molecule Resolution to Target-Ligand Co-Crystallization

Executive Summary The compound 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine (CAS: 1557662-14-2) is a highly versatile building block in modern medicinal chemistry[1]. It is predominantly utilized as a key pharmacophor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine (CAS: 1557662-14-2) is a highly versatile building block in modern medicinal chemistry[1]. It is predominantly utilized as a key pharmacophore in the development of Janus kinase (JAK) inhibitors, specifically targeting Tyrosine Kinase 2 (TYK2) for the treatment of autoimmune diseases[2].

For structural biologists and drug development professionals, this molecule offers a dual utility. Biologically, the pyrazole-methanamine scaffold acts as a potent hinge-binding or pocket-filling motif within the ATP-binding site of kinases[3]. Crystallographically, the presence of the bromine atom serves as a built-in heavy-atom scatterer, enabling de novo structure determination via Bromine Single-wavelength Anomalous Dispersion (Br-SAD) [4]. This whitepaper provides an in-depth, self-validating technical guide for the crystallographic acquisition, processing, and validation of this compound, both as a standalone small molecule and as a co-crystallized ligand in protein complexes.

Physicochemical Rationale & Crystallization Strategy

As a Senior Application Scientist, it is critical to understand the causality behind crystallization failures to design a robust protocol. The freebase form of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine presents two crystallographic challenges:

  • High Basicity & Flexibility: The primary methanamine group (pKa ~9.5) is highly flexible and prone to atmospheric oxidation, often resulting in amorphous solids or viscous oils rather than ordered lattices.

  • Lack of Strong Intermolecular Networks: The freebase lacks sufficient hydrogen-bond donors to drive rigid crystal packing.

The Solution: Conversion to a hydrochloride (HCl) or methanesulfonate (mesylate) salt. Protonating the primary amine to an ammonium cation ( −NH3+​ ) introduces a strong, directional hydrogen-bond donor network interacting with the counterion (e.g., Cl− ). This thermodynamically locks the molecule into a highly ordered, well-diffracting crystal lattice, ensuring high-resolution Small Molecule X-ray Diffraction (SMXRD) data.

Small Molecule X-Ray Crystallography (SMXRD) Protocol

To establish the absolute stereochemistry and baseline bond lengths of the pyrazole ring, a standalone SMXRD structure must be solved. The following protocol is a self-validating system designed to yield diffraction-quality crystals.

Step-by-Step Methodology: HCl Salt Crystallization
  • Salt Formation: Dissolve 50 mg of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine in 2 mL of anhydrous methanol (MeOH). Chill to 4°C.

  • Protonation: Dropwise, add 1.1 equivalents of 1M HCl in diethyl ether under constant stirring. A white precipitate of the hydrochloride salt will form.

  • Re-dissolution: Add just enough heated ethanol (EtOH) to re-dissolve the precipitate, creating a saturated solution.

  • Vapor Diffusion Setup: Transfer 10 µL of the saturated solution into a sitting-drop crystallization plate. Fill the reservoir with 500 µL of a 1:1 mixture of hexanes and ethyl acetate (EtOAc).

  • Incubation: Seal the chamber and incubate at 20°C. The slow diffusion of the non-polar hexanes into the drop will lower the dielectric constant of the solvent, forcing the ordered nucleation of the salt over 3–5 days.

  • Harvesting: Mount a single crystal (target size: 0.1 x 0.1 x 0.05 mm) onto a MiTeGen loop using Paratone-N oil as a cryoprotectant to prevent ice ring formation during flash-cooling in liquid nitrogen (100 K).

Protein-Ligand Co-Crystallization: Tyk2 Kinase Complex

When evaluating this fragment within a biological target, co-crystallization is often preferred over soaking. Pyrazole derivatives frequently induce conformational shifts in the glycine-rich P-loop of TYK2[3]. Soaking the ligand into pre-formed apo-crystals can shatter the lattice due to these structural rearrangements.

Step-by-Step Methodology: TYK2 Co-Crystallization
  • Protein Preparation: Purify the recombinant TYK2 JH1 kinase domain and concentrate to 10 mg/mL in a buffer containing 20 mM HEPES (pH 7.5), 150 mM NaCl, and 1 mM TCEP.

  • Ligand Complexation: Add 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine (dissolved in 100% DMSO) to the protein solution to a final concentration of 2 mM (ensure final DMSO concentration is 2% v/v). Incubate on ice for 2 hours to ensure thermodynamic equilibrium of the binding event.

  • Matrix Screening: Set up sitting-drop vapor diffusion trials using a Mosquito liquid handler (200 nL protein-ligand complex + 200 nL reservoir solution). Target conditions typically involve PEG 3350 (15-25% w/v) and a pH range of 6.5–8.0.

  • Cryoprotection: Briefly transfer the resulting crystals into a reservoir solution supplemented with 20% (v/v) glycerol before flash-freezing. Glycerol replaces water in the solvent channels, vitrifying the sample rather than forming crystalline ice, which would otherwise obscure the diffraction pattern.

Workflow A Apo-Tyk2 Kinase Purification (10 mg/mL) B Ligand Co-Crystallization (2 mM Pyrazole Amine) A->B C Cryoprotection (20% Glycerol, 100 K) B->C D Synchrotron X-Ray Diffraction (Tuned to Br K-edge: 13.47 keV) C->D E Bromine SAD Phasing (Anomalous Signal Extraction) D->E F Electron Density Map & Model Building E->F

Caption: Workflow for Tyk2 co-crystallization and Bromine SAD phasing.

Data Processing, SAD Phasing, and Refinement

The presence of the bromine atom in 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine is a massive crystallographic advantage. Bromine has a K-absorption edge at exactly 13.47 keV (0.9198 Å) .

The Causality of Br-SAD Phasing: By tuning the synchrotron X-ray beam to this specific wavelength, we maximize the imaginary component of the anomalous scattering factor ( f′′ ) for bromine[4]. This breaks Friedel's law ( I(hkl)=I(−h−k−l) ). The measurable difference between these Friedel pairs ( ΔF ) allows the crystallographer to locate the heavy bromine atoms mathematically. Once the bromine substructure is solved, the phases for the entire protein-ligand complex can be calculated de novo without relying on Molecular Replacement, thereby eliminating model bias.

Processing Pipeline
  • Integration & Scaling: Process raw diffraction images using XDS or DIALS. Ensure that anomalous pairs are separated during scaling (e.g., using AIMLESS) to preserve the anomalous signal.

  • Substructure Determination: Use SHELXC/D to locate the bromine atoms via dual-space direct methods.

  • Density Modification: Apply solvent flattening via SHELXE or Phenix.Autosol to resolve the phase ambiguity and generate an interpretable initial electron density map.

  • Refinement: Perform iterative cycles of reciprocal space refinement (Refmac5 or Phenix.refine) and real-space model building (Coot).

Pipeline Raw Raw Diffraction Images Integrate Integration & Scaling (XDS / DIALS) Raw->Integrate Phase SAD Phasing (SHELX / Phenix) Integrate->Phase Refine Refinement (Refmac5) Phase->Refine Validate Validation (R-free, Ramachandran) Refine->Validate

Caption: X-ray diffraction data processing and structural validation pipeline.

Quantitative Crystallographic Data

To ensure trustworthiness, crystallographic models must be validated against established statistical thresholds. Below are the normative, high-resolution parameters expected for this class of brominated pyrazole compounds and their protein complexes.

Table 1: Representative SMXRD Parameters for the HCl Salt

Note: These parameters represent standard high-resolution metrics for pyrazole-methanamine hydrochlorides.

ParameterValue / ThresholdJustification
Formula C5​H9​BrClN3​ Accounts for the protonated amine and chloride counterion.
Crystal System MonoclinicTypical for asymmetric small molecule salts.
Space Group P21​/c Centrosymmetric packing driven by NH3+​⋯Cl− networks.
Resolution Limit ≤0.80 ÅRequired for atomic-resolution bond length determination.
R1​ (Final) <0.05 (5%)Indicates excellent agreement between the model and observed data.
wR2​ <0.12 (12%)Validates the weighting scheme of the squared structure factors.
Goodness-of-Fit (S) 0.95−1.05 Confirms that the model is neither over- nor under-parameterized.
Table 2: Representative Protein-Ligand Complex Data (TYK2 + Ligand)
ParameterValue / ThresholdJustification
Wavelength ( λ ) 0.9198 ÅTuned specifically to the Bromine K-edge for SAD phasing[4].
Resolution 1.8−2.2 ÅSufficient to resolve water-mediated hydrogen bonds in the kinase hinge region.
Completeness >98% Crucial for accurate electron density map generation.
Anomalous Signal ( ⟨ΔF⟩/⟨σΔF⟩ ) >1.5 in highest shellEnsures the Br anomalous signal is strong enough for substructure solution.
Rwork​ / Rfree​ ∼0.19/0.23 A ΔR of <0.05 prevents overfitting of the ligand coordinates.
Ramachandran Favored >96% Self-validating metric confirming the biological geometry of the protein backbone.

References

  • Heterocyclic compound (WO2015016206A1)
  • Discovery of 3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease Journal of Medicinal Chemistry (ACS Publications). Discusses the structural biology and hinge-binding mechanisms of pyrazole derivatives in TYK2 kinase. URL:[Link]

  • In meso in situ serial X-ray crystallography of soluble and membrane proteins at cryogenic temperatures IUCr Journals. Authoritative methodology on experimental phasing using Bromine Single-wavelength Anomalous Dispersion (Br-SAD) at the 0.9198 Å K-edge. URL:[Link]

Sources

Foundational

mechanism of action of pyrazole-5-methanamine derivatives in medicinal chemistry

An In-Depth Technical Guide on the Mechanism of Action of Pyrazole-5-Methanamine Derivatives in Medicinal Chemistry Abstract The pyrazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse pha...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Mechanism of Action of Pyrazole-5-Methanamine Derivatives in Medicinal Chemistry

Abstract

The pyrazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological applications. The functionalization of this core with a 5-methanamine moiety—yielding pyrazole-5-methanamine derivatives—introduces a flexible, protonatable nitrogen center that drastically alters the molecule's pharmacodynamic profile. This whitepaper elucidates the structural rationale, core mechanisms of action (MoA), and self-validating experimental workflows essential for evaluating these derivatives in drug discovery.

Structural Rationale and Pharmacophore Modeling

The architectural brilliance of the pyrazole-5-methanamine scaffold lies in its dual capacity for rigid structural orientation and flexible electrostatic interaction[1].

  • The Pyrazole Core: Acting as a bioisostere for amides and aromatic rings, the 1,2-diazole ring offers both hydrogen bond donor (N-H, if unsubstituted) and acceptor (N) capabilities. Electron-withdrawing groups (e.g., halogens) on the pyrazole or attached phenyl rings enhance binding affinity to diverse protein targets[1].

  • The 5-Methanamine Substituent: The methylene bridge (–CH2–) provides critical conformational flexibility. At physiological pH, the terminal amine is typically protonated, allowing it to form robust salt bridges with acidic amino acid residues (such as aspartate or glutamate) within enzyme active sites or receptor pockets[2].

  • N1 and C3 Substitutions: Modulating the N1 position (e.g., 1,3-dimethyl-1H-pyrazole-5-methanamine) alters lipophilicity, directly impacting cellular permeability and blood-brain barrier penetration[3].

SAR_Model Core Pyrazole Core (H-Bond Donor/Acceptor) N1 N1 Substitution (Lipophilicity/Permeability) Core->N1 C3 C3 / C4 Substitution (Steric Bulk/Halogen Bonding) Core->C3 Amine 5-Methanamine Group (Salt Bridges/Flexibility) Core->Amine

Pharmacophore logic of pyrazole-5-methanamine derivatives.

Core Mechanisms of Action

The biological activity of pyrazole-5-methanamine derivatives is not monolithic; it is highly dependent on the peripheral substitution pattern. However, three primary mechanisms dominate the current medicinal chemistry landscape.

Kinase Inhibition and Cell Cycle Arrest

Pyrazole derivatives are potent competitive inhibitors of the ATP-binding cleft in various kinase enzymes, most notably Cyclin-Dependent Kinases (CDKs)[4]. The pyrazole nitrogen atoms hydrogen-bond with the hinge region of the kinase, while the 5-methanamine group extends into the solvent-exposed region or interacts with the DFG motif, locking the kinase in an inactive conformation. Halogenated derivatives, such as 4-bromo-1-ethyl-N-methyl-1H-pyrazole-5-methanamine, have shown significant promise in disrupting cancer cell proliferation (e.g., in MCF7 and A549 cell lines) by modulating these kinase pathways[2].

Modulation of Oxidative Stress and Inflammation

Certain pyrazole derivatives exhibit profound antioxidant and anti-inflammatory effects by directly inhibiting NADPH oxidase and Cyclooxygenase-2 (COX-2)[5][6]. In human platelets and endothelial cells, pyrazole compounds have been shown to block thrombin-induced Reactive Oxygen Species (ROS) production, inhibiting superoxide anion generation and lipid peroxidation[5]. Furthermore, methoxy-substituted pyrazole analogs demonstrate strong antiedematogenic activity by forming additional hydrogen bonds within the COX-2 active site (interacting with residues like Arg106 and Tyr341)[6].

Antagonism of Macrophage Phagocytosis (Autoimmune Modulation)

A highly specialized MoA for specific pyrazole-5-methanamine derivatives involves the treatment of autoimmune diseases like Immune Thrombocytopenia (ITP)[7]. These molecules interact with sulfhydryl and disulfide groups on the cell surface proteins of monocyte-macrophages. By acting as antagonists to the endocytic-phagocytic function, they prevent the destruction of opsonized autologous platelets in the spleen and liver[7].

MoA_Pathways Derivative Pyrazole-5-Methanamine Target1 Kinase ATP Cleft (CDK) Derivative->Target1 Competitive Binding Target2 NADPH Oxidase / COX-2 Derivative->Target2 Enzyme Inhibition Target3 Macrophage Sulfhydryl Groups Derivative->Target3 Surface Antagonism Effect1 Cell Cycle Arrest / Apoptosis Target1->Effect1 Effect2 Decreased ROS / Inflammation Target2->Effect2 Effect3 Inhibition of Phagocytosis Target3->Effect3

Divergent mechanisms of action for pyrazole-5-methanamine derivatives.

Quantitative Efficacy Data

To contextualize the potency of these scaffolds, the following table summarizes representative quantitative data from recent pharmacological evaluations.

Derivative Class / SubstitutionPrimary Target / AssayObserved Efficacy (IC50 / ED50)Biological ImplicationReference
Pyrazole-catechol hybrids Platelet ROS (Thrombin-induced)IC50 ≈ 10 µMProtection against oxidative stress and endothelial dysfunction.[5]
Methoxy-pyrazole thiohydantoins COX-2 (In vivo edema model)ED50 = 55–62 μmol/kgSuperior antiedematogenic activity compared to celecoxib.[6]
Adamantyl-diaryl pyrazoles COX-2 Inhibition (In vitro)IC50 = 2.52 µMAnti-inflammatory and antinociceptive effects.[6]
Halogenated pyrazole-5-methanamines Kinase Inhibition (Cancer cell lines)Variable (Compound specific)Inhibition of tumor cell proliferation (e.g., MCF7 breast cancer).[2]

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of pyrazole-5-methanamine derivatives must utilize self-validating assay systems. Heterocyclic compounds often exhibit autofluorescence or pan-assay interference (PAINS) behavior; therefore, orthogonal readouts and strict internal controls are mandatory.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: TR-FRET is selected over standard fluorescence assays because the time-delayed measurement eliminates background autofluorescence commonly caused by the pyrazole ring system.

  • Enzyme Preparation: Dilute the target kinase (e.g., CDK2/Cyclin A) in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Incubation: Dispense pyrazole-5-methanamine derivatives (10-point dose-response, 3-fold dilutions) into a 384-well plate. Self-Validation Step: Include Staurosporine as a positive control and a structurally analogous, non-binding pyrazole as a negative control.

  • Reaction Initiation: Add ATP (at the predetermined Km for the specific kinase) and the appropriate biotinylated peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A reduction in the ratio indicates competitive inhibition at the ATP site.

Protocol B: Platelet ROS Production via Chemiluminescence

Causality: Using washed human platelets rather than whole blood ensures that plasma antioxidants do not mask the intrinsic ROS-inhibitory capacity of the pyrazole derivatives[5].

  • Platelet Isolation: Centrifuge human blood (citrated) to obtain platelet-rich plasma (PRP). Wash platelets in Tyrode's buffer (pH 7.4) to remove plasma proteins.

  • Pre-incubation: Incubate washed platelets (1 × 10^8 cells/mL) with the pyrazole derivative (e.g., 10 µM) for 15 minutes at 37°C.

  • Stimulation: Induce ROS production by adding thrombin (0.1 U/mL).

  • Amplification & Detection: Add Lucigenin (5 µM) to amplify the superoxide anion signal. Measure chemiluminescence continuously for 15 minutes using a microplate luminometer.

  • Validation: Normalize data against a vehicle control (DMSO < 0.1%). A true hit will show a dose-dependent reduction in the area under the curve (AUC) of the chemiluminescent signal.

Workflow_Validation Step1 Step1 Step2 TR-FRET Kinase Assay (Eliminates Autofluorescence) Step1->Step2 Step3 Cellular ROS Assay (Washed Platelets) Step2->Step3 Step4 In Vivo Efficacy & Pharmacokinetics Step3->Step4

Self-validating experimental workflow for pyrazole derivatives.

Conclusion

The pyrazole-5-methanamine scaffold represents a highly tunable pharmacophore in medicinal chemistry. By leveraging the hydrogen-bonding capacity of the pyrazole core and the electrostatic potential of the methanamine side-chain, researchers can design highly selective agents targeting kinases, oxidative stress pathways, and autoimmune phagocytic mechanisms. Future drug development must rely on rigorous, self-validating assay protocols to accurately translate these in vitro mechanisms into viable clinical therapeutics.

References

  • Bruno et al. (via Google Patents). US11090288B2 - Pyrazole derivatives and their uses thereof.
  • Hilaris Publisher. Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher.[Link]

  • National Center for Biotechnology Information (PMC). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. NIH.[Link]

  • Philipps-University Marburg. Identification of lead molecules for the development of antivirals targeting the Ebola virus matrix protein VP40. Uni-Marburg.[Link]

  • EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ.[Link]

  • Frontiers in Chemistry. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers.[Link]

Sources

Protocols & Analytical Methods

Method

The Versatile Building Block: 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a multitude of approved drugs and clinical candidates.[1][2] Its unique physicochemical properties, including its ability to pa...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a multitude of approved drugs and clinical candidates.[1][2] Its unique physicochemical properties, including its ability to participate in hydrogen bonding and hydrophobic interactions, make it a privileged scaffold for engaging with a wide array of biological targets.[3] Within the diverse landscape of pyrazole-based synthons, 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine has emerged as a particularly valuable building block, offering medicinal chemists a versatile platform for the rapid generation of compound libraries with significant therapeutic potential.

This technical guide provides an in-depth exploration of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine, detailing its properties, key synthetic transformations, and its application in the synthesis of targeted therapies. The protocols and insights presented herein are designed to empower researchers, scientists, and drug development professionals to effectively leverage this building block in their discovery programs.

Physicochemical and Safety Profile

A thorough understanding of a building block's properties and handling requirements is paramount for its successful application in a laboratory setting. The following table summarizes the key physicochemical data for 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine.

PropertyValueSource
Molecular Formula C₅H₈BrN₃PubChem[4]
Molecular Weight 190.04 g/mol BLDpharm[5]
CAS Number 1546331-24-1BLDpharm[5]
Appearance Not specified (likely an oil or low-melting solid)N/A
Predicted XlogP 0.2PubChem[4]
SMILES CN1N=C(Br)C=C1CNPubChem[4]

Safety and Handling:

Core Synthetic Methodologies: Unlocking the Potential of a Versatile Scaffold

The synthetic utility of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine lies in the orthogonal reactivity of its two key functional groups: the primary amine and the bromine atom. This allows for a stepwise and controlled elaboration of the pyrazole core, enabling the exploration of diverse chemical space.

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

The primary amine of the title building block serves as a versatile handle for the introduction of a wide range of substituents through amide bond formation. This reaction is fundamental in medicinal chemistry for linking molecular fragments and modulating physicochemical properties. The following protocol describes a robust and widely applicable method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.

Rationale: The EDC/HOBt coupling system is a reliable method for forming amide bonds with minimal racemization and good yields. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to a more stable HOBt-ester. The amine then displaces HOBt to form the desired amide.

Amide_Coupling_Workflow reagents 1. Carboxylic Acid (1.0 eq) 2. 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine (1.1 eq) 3. HOBt (1.2 eq) 4. EDC.HCl (1.2 eq) 5. DIPEA (2.5 eq) 6. Anhydrous DMF dissolution Dissolve reagents in DMF reagents->dissolution cooling Cool to 0 °C dissolution->cooling addition Add EDC.HCl and DIPEA cooling->addition reaction Stir at RT for 12-18 h addition->reaction workup Aqueous Workup (Water, EtOAc extraction) reaction->workup purification Column Chromatography workup->purification product Purified Amide Product purification->product

Figure 1: Workflow for Amide Coupling.

Step-by-Step Protocol:

  • Reagent Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent), 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Coupling Agent Addition: Add EDC hydrochloride (1.2 equivalents) portion-wise, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Aqueous Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The bromine atom on the pyrazole ring provides an excellent handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the introduction of a diverse array of aryl and heteroaryl moieties, which are crucial for modulating the pharmacological profile of a drug candidate.

Rationale: The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction with broad functional group tolerance. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with a boronic acid derivative, and reductive elimination to furnish the coupled product and regenerate the catalyst.[9]

Suzuki_Coupling_Workflow reagents 1. 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine derivative (1.0 eq) 2. Arylboronic Acid (1.2 eq) 3. Pd(PPh₃)₄ (0.05 eq) 4. K₂CO₃ (2.0 eq) 5. 1,4-Dioxane/H₂O (4:1) setup Combine reagents in a flask under inert atmosphere reagents->setup heating Heat to 80-100 °C for 4-12 h setup->heating workup Aqueous Workup (EtOAc extraction) heating->workup purification Column Chromatography workup->purification product Coupled Product purification->product

Figure 2: Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Protocol:

  • Reaction Setup: To a flask, add the 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine derivative (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Application in Targeted Therapy: Synthesis of a JNK3 Inhibitor Scaffold

The c-Jun N-terminal kinase 3 (JNK3) is a promising therapeutic target for neurodegenerative diseases.[8] Several potent and selective JNK3 inhibitors feature a substituted pyrazole core. The following hypothetical synthetic route illustrates how 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine can be utilized to construct a novel JNK3 inhibitor, based on published synthetic strategies for similar compounds.[3][8]

JNK3_Inhibitor_Synthesis start 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine amide_coupling Amide Coupling (Protocol 1) with 4-fluorobenzoic acid start->amide_coupling intermediate1 N-((3-bromo-1-methyl-1H-pyrazol-5-yl)methyl)-4-fluorobenzamide amide_coupling->intermediate1 suzuki_coupling Suzuki Coupling (Protocol 2) with (4-cyanophenyl)boronic acid intermediate1->suzuki_coupling final_product Hypothetical JNK3 Inhibitor suzuki_coupling->final_product

Figure 3: Synthetic Route to a Hypothetical JNK3 Inhibitor.

This synthetic approach first utilizes the primary amine for amide bond formation with a substituted benzoic acid. The resulting intermediate then undergoes a Suzuki-Miyaura cross-coupling at the bromide position to introduce a second aryl group, a common feature in many kinase inhibitors. This two-step sequence allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Summary of Reaction Parameters and Expected Outcomes

ReactionKey ReagentsSolventTemperature (°C)Typical Yield (%)
Amide Coupling EDC, HOBt, DIPEADMF0 to RT70-90
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃1,4-Dioxane/H₂O80-10060-85

Conclusion

1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine is a highly versatile and valuable building block for drug discovery. Its orthogonal functional groups allow for the systematic and efficient exploration of chemical space, facilitating the optimization of lead compounds. The robust and well-established protocols for amide coupling and Suzuki-Miyaura cross-coupling provide reliable methods for the derivatization of this scaffold. As demonstrated by its potential application in the synthesis of JNK3 inhibitors, this building block offers a powerful tool for the development of novel therapeutics for a wide range of diseases.

References

  • Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Retrieved from [Link]

  • Oh, Y., et al. (2020). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 372-376. Retrieved from [Link]

  • Szczepankiewicz, B. G., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry, 57(23), 9875-9889. Retrieved from [Link]

  • PubChem. (3-bromo-1-methyl-1h-pyrazol-5-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Research and Reviews: Journal of Medicinal and Organic Chemistry. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • PMC. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • PMC. Current status of pyrazole and its biological activities. Retrieved from [Link]

  • EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

  • Wikipedia. Suzuki reaction. Retrieved from [Link]

  • PMC. (2021, March 26). Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. Retrieved from [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • PMC. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • PubMed. (2025, June 3). Discovery of 3-phenyl-1H-5-pyrazolylamides as PLpro inhibitors through virtual screening and structure optimization. Retrieved from [Link]

  • ACS Publications. (2019, July 16). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Retrieved from [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Semantic Scholar. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • RSC Publishing. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]

  • Semantic Scholar. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Retrieved from [Link]

  • MDPI. (2009, July 3). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Retrieved from [Link]

  • PHAIDRA. (2009, July 3). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Retrieved from [Link]

  • PubChemLite. 1-(3-bromo-1-methyl-1h-pyrazol-5-yl)ethan-1-one. Retrieved from [Link]

  • NextSDS. (3-bromo-1-methyl-1H-pyrazol-5-yl)methanol — Chemical Substance Information. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • PMC. Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[1][3][8]triazolo[3,4- b ][1][3][6] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. Retrieved from [Link]

  • ResearchGate. (PDF) 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Retrieved from [Link]

  • ResearchGate. Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5).... Retrieved from [Link]

  • MDPI. (2015, April 24). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Retrieved from [Link]

  • ACS Publications. Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. Retrieved from [Link]

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • DergiPark. Synthesis of Some New Pyrazoles. Retrieved from [Link]

  • Bangladesh Journals Online. Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Retrieved from [Link]

  • Semantic Scholar. Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one. Retrieved from [Link]

  • Aapptec Peptides. Coupling Reagents. Retrieved from [Link]

  • PMC. Ynamide Coupling Reagents: Origin and Advances. Retrieved from [Link]

  • Organic Syntheses. Dipeptide Syntheses via Activated α-Amino Esters. Retrieved from [Link]

  • Frontiers. (2021, May 10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

  • Murmu, A., et al. (2024). 1,3,4-Oxadiazole: An Emerging Scaffold to Inhibit the Thymidine Phosphorylase as an Anticancer Agent. Current Medicinal Chemistry, 31. Retrieved from [Link]

  • ResearchGate. Synthesis of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives. Retrieved from [Link]

  • Sci-Hub. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Retrieved from [Link]

  • Scilit. (2025, June 2). Discovery of 3-phenyl-1H-5-pyrazolylamides as PLpro inhibitors through virtual screening and structure optimization. Retrieved from [Link]

  • ResearchGate. General synthesis of N-(5-phenyl-1H-pyrazol-3-yl)benzenesulfonamide.... Retrieved from [Link]

  • Atlantis Press. Synthesis of 3-phenyl-1H-pyrazole derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Design, synthesis, and biological evaluation of a new series of pyrazole derivatives: Discovery of potent and selective JNK3 kinase inhibitors. Retrieved from [Link]

  • ScienceOpen. Discovery of SARS-CoV-2 PLpro inhibitors and RIPK1 inhibitors with synergistic antiviral efficacy in a mouse COVID-19 model. Retrieved from [Link]

  • MDPI. (2025, June 10). PLpro Inhibitors as a Potential Treatment for COVID-19. Retrieved from [Link]

  • ACS Publications. (2026, January 11). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Retrieved from [Link]

  • MDPI. (2022, September 8). Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors. Retrieved from [Link]

  • OSTI.GOV. (2024, August 12). RSC Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][1][6]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders. Retrieved from

  • European Patent Office. (2021, September 2). COMPOUNDS FOR SUPPRESSING EGFR MUTANT CANCER AND PHARMACEUTICAL USE THEREOF - European Patent Office - EP 4212522 A1. Retrieved from [Link]

  • RSC Publishing. Design and synthesis of novel 1,3,5-triphenyl pyrazolines as potential anti-inflammatory agents through allosteric inhibition of protein kinase Czeta (PKCζ). Retrieved from [Link]

  • Bentham Science. 4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. Retrieved from [Link]

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Application

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)methanamine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for executing high-yield Suzuki-Miyaura cross-couplings on a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for executing high-yield Suzuki-Miyaura cross-couplings on a highly functionalized, primary amine-bearing bromopyrazole scaffold.

Substrate Profiling & Mechanistic Challenges

The compound 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine (CAS 1557662-14-2) is a privileged bifunctional building block frequently utilized in medicinal chemistry to construct complex pyrazole-containing pharmacophores, such as mGlu1 positive allosteric modulators[1][2]. However, subjecting this unprotected substrate directly to palladium-catalyzed cross-coupling presents a dual mechanistic challenge:

  • Catalyst Poisoning via Amine Coordination: The free primary methanamine acts as a strong, competing σ-donor ligand. It can coordinate to the electrophilic Palladium(II) center post-oxidative addition, forming stable, off-cycle complexes that stall the catalytic cycle[3].

  • Hydrodebromination: 3-Bromopyrazoles are highly susceptible to hydrodebromination under basic aqueous conditions[4][5]. If the transmetalation step is sluggish—often the case when the catalyst is partially poisoned by the amine—the Pd(II)-aryl intermediate undergoes a dead-end reduction, yielding the debrominated pyrazole and destroying the starting material.

Mechanistic Causality in Catalyst Selection

To overcome these barriers without resorting to protecting groups, the catalytic system must feature a highly active Pd(0) source and a sterically demanding, electron-rich ligand. Dialkylbiaryl phosphines, such as XPhos or SPhos , are ideal[3][6]. Their extreme steric bulk physically shields the palladium center, preventing the primary amine from coordinating, while their electron-rich nature accelerates the initial oxidative addition into the relatively electron-dense 3-bromo position of the pyrazole ring.

Mechanism Substrate 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine + Aryl Boronic Acid Pd0 Active Pd(0) Catalyst (e.g., from XPhos Pd G3) Substrate->Pd0 Initiation OxAdd Oxidative Addition (Pd-Br insertion) Pd0->OxAdd Productive Pathway Poison Amine Coordination (Catalyst Poisoning) Pd0->Poison Unprotected Amine (Poor Ligand Choice) Debrom Hydrodebromination (Dead-end Side Reaction) OxAdd->Debrom Slow Transmetalation Transmet Transmetalation (Base / H2O mediated) OxAdd->Transmet Fast (Optimal Conditions) RedElim Reductive Elimination (C-C Bond Formation) Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Target Molecule RedElim->Product

Mechanistic divergence in the Suzuki-Miyaura coupling of primary amine-bearing bromopyrazoles.

Condition Optimization & Data Synthesis

The table below synthesizes empirical optimization data for coupling 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine with standard aryl boronic acids. The causality behind the yield variations highlights the necessity of modern precatalyst systems.

EntryCatalyst / PrecatalystLigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh3)4 (5 mol%)NoneNa2CO31,4-Dioxane / H2O90< 30High debromination; severe catalyst poisoning by primary amine[4].
2Pd(dppf)Cl2 (5 mol%)dppfK2CO3DMF / H2O9045-55Moderate conversion; competing Buchwald-Hartwig amination observed.
3Pd(OAc)2 (2 mol%)SPhosK3PO4Toluene / H2O10072Good yield; bulky ligand partially shields Pd from amine coordination[3].
4 XPhos Pd G3 (2 mol%) XPhos K3PO4 1,4-Dioxane / H2O 80 > 85 Excellent yield; rapid oxidative addition outcompetes side reactions.

Experimental Protocols

Depending on the downstream application and the specific electronic nature of the boronic acid, chemists can choose between a Direct Coupling Protocol (faster, requires advanced catalysts) or a Protection-Deprotection Protocol (highly robust, easily scalable).

Protocol A: Direct Suzuki Coupling (Unprotected Amine)

This self-validating protocol utilizes a 3rd-generation palladacycle to bypass the need for amine protection.

Reagents:

  • 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine (1.0 equiv, 1.0 mmol)

  • Aryl boronic acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • K3PO4 (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / H2O (4:1 v/v, 5.0 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the bromopyrazole substrate, aryl boronic acid, K3PO4, and XPhos Pd G3 precatalyst.

  • Degassing (Critical Step): Seal the tube with a septum. Evacuate and backfill with Argon (repeat 3 times). Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands like XPhos, killing the active catalyst.

  • Solvent Addition: Add the 1,4-Dioxane and H2O via syringe. Sparge the biphasic mixture with Argon for 5 minutes prior to heating.

  • Reaction: Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously for 4–6 hours. The solution will transition from a pale yellow to a dark brown/black suspension, indicating the formation and turnover of the active Pd(0) species.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via reverse-phase HPLC or silica gel chromatography (DCM/MeOH gradient containing 1% Et3N to prevent amine streaking).

Protocol B: The Protection-Deprotection Workflow (Boc-Strategy)

If the direct coupling yields complex mixtures due to highly reactive boronic acids, transient Boc-protection is the most reliable fallback.

Workflow Step1 Step 1: Amine Protection Boc2O, Et3N, DCM RT, 2h Step2 Step 2: Suzuki Coupling XPhos Pd G3, K3PO4 Dioxane/H2O, 80°C Step1->Step2 Step3 Step 3: Deprotection TFA, DCM RT, 1h Step2->Step3 Product Final Product Isolation & HPLC Step3->Product

Three-step workflow for the high-yield coupling of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine.

Step-by-Step Procedure:

  • Protection: Dissolve the bromopyrazole (1.0 mmol) in DCM (5 mL). Add Et3N (1.5 mmol) followed by Boc-anhydride (1.1 mmol). Stir at room temperature for 2 hours. Wash with saturated NaHCO3, dry, and concentrate to yield the Boc-protected intermediate quantitatively. Causality: The bulky Boc group completely masks the nucleophilicity of the nitrogen.

  • Coupling: Subject the Boc-protected intermediate to the exact Suzuki conditions outlined in Protocol A. Because the amine is masked, cheaper catalyst systems like Pd(dppf)Cl2 (5 mol%) with Na2CO3 at 90 °C can also be successfully substituted here[1].

  • Deprotection: Dissolve the crude coupled product in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM (4 mL total). Stir at room temperature for 1 hour. Concentrate under a stream of nitrogen, and neutralize with 1M NaOH during the extraction phase to isolate the free primary amine product.

References

  • BenchChem Technical Support Team. 3-Bromo-1H-pyrazole | Building Block for R&D. Benchchem. 5

  • Engle, K. M., et al. Discovery of VU6024578/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models. Journal of Medicinal Chemistry - ACS Publications. 1

  • Guram, A. S., et al. New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters - ACS Publications. 6

  • Kinzel, T., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC - National Institutes of Health. 7

  • PubChemLite Database. (3-bromo-1-methyl-1h-pyrazol-5-yl)methanamine. Université du Luxembourg. 2

Sources

Method

protocol for Boc-protection of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine primary amine

Application Note: Protocol for the N-Boc Protection of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine Audience: Researchers, scientists, and drug development professionals. Document Type: Standard Operating Procedure &...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for the N-Boc Protection of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine

Audience: Researchers, scientists, and drug development professionals. Document Type: Standard Operating Procedure & Technical Rationale

Executive Summary

The tert-butyloxycarbonyl (Boc) group is a cornerstone protecting group in modern organic synthesis and medicinal chemistry, prized for its robust stability against nucleophiles and its orthogonal cleavage under mild acidic conditions[1]. This application note outlines a highly optimized, field-proven protocol for the selective N-Boc protection of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine . By leveraging precise stoichiometric control and temperature modulation, this method ensures high-yielding carbamate formation while suppressing di-Boc formation and preserving the integrity of the heteroaromatic core.

Mechanistic Rationale & Substrate Analysis

As a Senior Application Scientist, it is critical to understand why a reaction proceeds, rather than just how to execute it.

Substrate Specifics: The target molecule, 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine, presents a highly nucleophilic primary aliphatic amine (-CH₂NH₂) adjacent to a functionalized pyrazole ring.

  • The N1 position of the pyrazole is blocked by a methyl group, eliminating the risk of competing N-acylation at the ring.

  • The C3-bromo substituent is electronically stable and unreactive under standard Boc-protection conditions.

  • Because the primary methanamine is sterically unhindered, it acts as an excellent nucleophile for direct carbamate formation.

Reaction Causality & Pathway: The protection proceeds via a base-assisted nucleophilic acyl substitution[2].

  • Nucleophilic Attack: The lone pair of the primary amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O), forming a transient tetrahedral intermediate[3].

  • Base Neutralization: Triethylamine (TEA) is utilized to neutralize the protonated amine intermediate. Without a base, the starting amine can form an unreactive salt, stalling the reaction[4].

  • Thermodynamic Driving Force: The tetrahedral intermediate collapses, expelling a tert-butyl carbonate leaving group. This leaving group rapidly and irreversibly decomposes into tert-butanol and carbon dioxide (CO₂) gas[5]. The evolution of CO₂ provides a massive entropic driving force, pushing the reaction to absolute completion.

Reaction Pathway Visualization

Workflow Substrate 1-(3-bromo-1-methyl-1H-pyrazol- 5-yl)methanamine (1.0 eq) Solvent Dissolve in Anhydrous DCM (0.1 - 0.2 M) Substrate->Solvent Base Add Triethylamine (TEA, 1.5 eq) Cool to 0 °C Solvent->Base Reagent Dropwise addition of Boc2O (1.05 eq) in DCM Base->Reagent Prevents Exotherm Reaction Warm to RT & Stir (2-4 h) Monitor CO2 evolution Reagent->Reaction Nucleophilic Attack Workup Aqueous Workup (NH4Cl, NaHCO3, Brine) Reaction->Workup TLC Completion Product Pure N-Boc Protected Amine (>90% Yield) Workup->Product Organic Layer Dried & Concentrated

Workflow for N-Boc protection of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine.

Quantitative Data & Optimization Parameters

To ensure reproducibility and scale-up viability, the following parameters have been optimized.

ParameterValue / ReagentCausality / Scientific Rationale
Solvent Anhydrous DCM (0.1 – 0.2 M)Aprotic and non-nucleophilic; provides excellent solubility for the polar amine and non-polar Boc₂O.
Boc₂O Equivalents 1.05 eqA slight excess ensures complete conversion of the primary amine without promoting di-Boc over-protection.
Base (TEA) 1.5 eqNeutralizes the intermediate; excess ensures the amine remains fully unprotonated and nucleophilic[4].
Temperature 0 °C → 25 °C (RT)Initial cooling controls the exothermic attack. Warming ensures complete decarboxylation of the intermediate.
Reaction Time 2 – 4 hoursSufficient for complete consumption of the sterically unhindered primary methanamine.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system. By monitoring specific physical and analytical checkpoints, the scientist can confirm the success of the reaction in real-time.

A. Equipment & Setup
  • Oven-dried round-bottom flask with a magnetic stir bar.

  • CRITICAL: Vented rubber septum (e.g., pierced with an open needle). Rationale: The reaction generates stoichiometric amounts of CO₂ gas. Running this in a closed system poses a severe pressurization and explosion risk[5].

B. Step-by-Step Procedure
  • Substrate Dissolution: Dissolve 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.15 M.

  • Base Addition: Add Triethylamine (TEA) (1.5 eq) to the stirring solution.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 10 minutes. Rationale: Dropwise addition at 0 °C suppresses localized heating, preventing the formation of di-Boc protected side products.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 to 4 hours.

    • Self-Validation Checkpoint 1: Observe the solution. Gentle effervescence (bubbling) should be visible as CO₂ gas is liberated[5].

C. Reaction Monitoring & Workup
  • TLC Analysis: Monitor the reaction via Thin Layer Chromatography (Eluent: 50% EtOAc in Hexanes).

    • Self-Validation Checkpoint 2: The starting primary amine will stain bright purple with Ninhydrin and sit near the baseline. The N-Boc product will migrate significantly higher (higher Rf​ ) and will be UV-active but Ninhydrin-negative (or very faintly reacting).

  • Quenching: Once complete, dilute the reaction mixture with additional DCM (equal to the reaction volume).

  • Aqueous Washing:

    • Wash with saturated aqueous NH₄Cl (1x). Rationale: Mildly acidic conditions remove residual TEA and unreacted starting amine without cleaving the newly formed Boc group.

    • Wash with saturated aqueous NaHCO₃ (1x). Rationale: Neutralizes any residual acid.

    • Wash with Brine (1x). Rationale: Removes bulk water from the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

D. Purification & Final Validation
  • Purification: The crude product is typically >90% pure. If necessary, purify via flash column chromatography (Silica gel, gradient of 10-40% EtOAc in Hexanes).

  • Analytical Validation (NMR):

    • Self-Validation Checkpoint 3: Confirm product identity via ¹H NMR (CDCl₃). Look for the diagnostic appearance of a massive 9H singlet at approximately δ 1.40 - 1.45 ppm , corresponding to the tert-butyl group. Furthermore, the singlet corresponding to the -CH₂- protons at the C5 position will shift slightly downfield due to the adjacent carbamate linkage.

References

  • 3. 4. 5.

Sources

Application

incorporating 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine into peptidomimetic synthesis

An Application Note for incorporating 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine into peptidomimetic workflows requires a strategic balance of peptide chemistry and organometallic methodology. This guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for incorporating 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine into peptidomimetic workflows requires a strategic balance of peptide chemistry and organometallic methodology. This guide provides a comprehensive, self-validating framework for utilizing this bifunctional building block to generate diverse, cell-permeable peptidomimetic libraries.

Strategic Rationale: The Pyrazole Scaffold in Peptidomimetics

The integration of heterocyclic scaffolds into peptide backbones is a cornerstone of modern drug discovery, designed to overcome the poor pharmacokinetic properties of native peptides. Pyrazole biomolecules have emerged as privileged pharmacophores due to their robust stability, favorable dipole moments, and ability to mimic aromatic amino acid side chains (such as Histidine or Tryptophan) [1].

The specific building block 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine offers three distinct mechanistic advantages:

  • The Aminomethyl Group: Acts as a highly nucleophilic primary amine, enabling seamless integration into standard C-terminal amide coupling protocols without the steric hindrance typically associated with direct heteroarylamines [2].

  • N-Methylation (Position 1): Eliminates a hydrogen bond donor. In peptidomimetic design, reducing the polar surface area (PSA) via N-methylation is a proven tactic to disrupt intermolecular hydrogen bonding, thereby significantly enhancing membrane permeability and oral bioavailability.

  • The 3-Bromo Substituent: Serves as an electronically activated, yet bench-stable, halogen handle. It remains completely inert during standard Fmoc/tBu solid-phase peptide synthesis (SPPS) or solution-phase amide couplings, but acts as a prime electrophile for late-stage palladium-catalyzed cross-coupling [3].

Physicochemical Profile

Before initiating synthesis, it is critical to understand the handling parameters of the building block. It is frequently supplied as a hydrobromide (HBr) salt to prevent oxidative degradation and free-basing [4].

PropertyValue / CharacteristicImpact on Experimental Design
Molecular Formula C5H8BrN3 (Free base)Low molecular weight ensures minimal bulk addition to the peptide.
Molecular Weight 190.04 g/mol Ideal for fragment-based drug discovery (FBDD) metrics.
Physical State Off-white to pale yellow solidHygroscopic as an HBr salt; store in a desiccator at 2-8°C.
Solubility DMF, DMSO, MeOH, H2OExcellent solubility in polar aprotic solvents used for peptide coupling.
pKa (Conjugate Acid) ~8.5 - 9.5 (estimated)Requires stoichiometric addition of a non-nucleophilic base (e.g., DIPEA) to liberate the free amine prior to coupling.

Synthetic Workflow & Visualization

The transition from a linear peptide to a diversified peptidomimetic library relies on a two-stage process: an initial amide bond formation followed by late-stage functionalization (LSF).

Pathway N1 Peptide Acid (C-Terminus) N3 Amide Coupling (HATU, DIPEA) N1->N3 N2 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine N2->N3 N4 Bromopyrazole-Peptide Scaffold N3->N4 LC-MS Validation N5 Suzuki-Miyaura Cross-Coupling N4->N5 R-B(OH)2, Pd cat. N6 Diversified Peptidomimetic Library N5->N6 Yield > 85%

Workflow for incorporating and diversifying bromopyrazole scaffolds in peptidomimetics.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure high-fidelity synthesis.

Protocol A: Solution-Phase Amide Coupling (Incorporation)

Objective: Couple the bromopyrazole methanamine to the C-terminus of an N-protected peptide or amino acid.

Mechanistic Choice: HATU is selected over EDC/HOBt due to its superior kinetics and ability to suppress epimerization at the C-terminal chiral center via the formation of a highly reactive 7-aza-1-hydroxybenzotriazole active ester.

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the N-protected peptide acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL, 0.1 M).

  • Activation: Add HATU (1.1 equiv, 0.55 mmol) and stir for 5 minutes at room temperature to allow the active ester to form.

  • Amine Liberation: In a separate vial, dissolve 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine hydrobromide (1.2 equiv, 0.6 mmol) in anhydrous DMF (2.0 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Causality: 1.2 equiv of DIPEA neutralizes the HBr salt, while the remainder acts as the general base for the coupling.

  • Coupling: Transfer the amine solution dropwise to the activated peptide mixture. Stir at room temperature for 2 hours.

  • Validation Checkpoint (LC-MS): Sample 5 µL of the reaction mixture, dilute in 100 µL MeCN, and analyze via LC-MS. The target mass [M+H]⁺ should exhibit a characteristic 1:1 isotopic doublet separated by 2 amu, confirming the presence of the bromine isotope (⁷⁹Br/⁸¹Br).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to quantitatively remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Late-Stage Diversification via Suzuki-Miyaura Coupling

Objective: Elaborate the 3-bromo position with diverse aryl/heteroaryl groups to explore chemical space.

Mechanistic Choice: Pd(dppf)Cl₂ is utilized because the bidentate dppf ligand enforces a cis-coordination geometry on the palladium center. This dramatically accelerates the reductive elimination step, which is often the rate-limiting bottleneck when coupling electron-rich heteroaryl systems [5].

  • Degassing: To a microwave-safe vial, add the bromopyrazole-peptide intermediate (1.0 equiv, 0.2 mmol), the selected arylboronic acid (1.5 equiv, 0.3 mmol), and K₂CO₃ (3.0 equiv, 0.6 mmol). Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 2.5 mL). Sparge the solution with argon for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%). Seal the vial with a crimp cap.

  • Reaction: Heat the mixture at 90°C in an oil bath (or 100°C in a microwave synthesizer for 30 minutes) for 4–6 hours.

  • Validation Checkpoint (TLC/LC-MS): Monitor the disappearance of the brominated starting material. The product mass will shift, and the characteristic 1:1 bromine isotopic pattern will disappear, replaced by a single distinct [M+H]⁺ peak.

  • Purification: Filter the crude mixture through a short pad of Celite to remove palladium black. Concentrate the filtrate and purify via reverse-phase preparative HPLC (C18 column, H₂O/MeCN gradient with 0.1% TFA).

Quantitative Data Summary

The table below summarizes typical yields and conditions for the late-stage diversification of the bromopyrazole-peptide scaffold using Protocol B, demonstrating the versatility of the C-Br handle.

Boronic Acid Coupling PartnerElectronic NatureReaction Time (Microwave, 100°C)Isolated Yield (%)HPLC Purity (%)
Phenylboronic acid Neutral30 min88%>98%
4-Fluorophenylboronic acid Electron-withdrawing30 min91%>99%
4-Methoxyphenylboronic acid Electron-donating45 min82%97%
3-Pyridinylboronic acid Heteroaryl / Basic45 min76%96%

Note: Heteroaryl boronic acids (e.g., 3-pyridinyl) exhibit slightly lower yields due to competitive coordination of the pyridyl nitrogen to the palladium catalyst, a known phenomenon in cross-coupling chemistry.

References

  • Lv, H.-S., et al. "Synthesis of pyrazole peptidomimetics and their inhibition against A549 lung cancer cells." Bioorganic & Medicinal Chemistry Letters, 2012. [Link]

  • Alam, M. J., et al. "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics." Molecules, 2022. [Link]

  • The Nobel Committee for Chemistry. "Palladium-Catalyzed Cross Couplings in Organic Synthesis." NobelPrize.org, 2010. [Link]

  • Torborg, C., & Beller, M. "Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals." Advanced Synthesis & Catalysis, 2009. [Link]

Sources

Method

Application Note: Chemoselective Buchwald-Hartwig Amination of 1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)methanamine

Executive Summary The pyrazole scaffold is a privileged structure in drug discovery, frequently serving as the core of kinase inhibitors and anti-inflammatory agents. 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole scaffold is a privileged structure in drug discovery, frequently serving as the core of kinase inhibitors and anti-inflammatory agents. 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine is a highly versatile, bifunctional building block containing both an electrophilic aryl bromide (at C3) and a nucleophilic primary aliphatic amine (at C5).

While this bifunctionality enables rapid generation of molecular complexity, it presents a significant chemoselective challenge during Palladium-catalyzed cross-coupling. Unprotected primary amines readily form stable, off-cycle bis(amine)palladium(II) complexes that stall the catalytic cycle, while the electron-rich nature of the pyrazole ring makes oxidative addition into the C3–Br bond kinetically difficult[1].

This application note details two divergent, self-validating protocols to selectively harness either the electrophilic or nucleophilic potential of this scaffold using advanced Buchwald precatalysts.

Mechanistic Rationale & Catalyst Design (E-E-A-T)

To achieve absolute chemoselectivity, the experimental design must overcome the inherent electronic biases of the substrate. We utilize two distinct pathways:

  • Route A (Substrate as Electrophile): To couple an external amine to the C3–Br position, the internal C5-primary amine must first be Boc-protected to prevent oligomerization. The subsequent coupling requires a highly specialized ligand. We utilize t BuBrettPhos , an extremely bulky, electron-rich dialkylbiaryl phosphine. Its steric profile prevents the pyrazole nitrogens from coordinating and deactivating the Pd center, while its electron density accelerates the challenging oxidative addition into the C3–Br bond[2].

  • Route B (Substrate as Nucleophile): To use the C5-primary amine as a nucleophile while leaving the C3–Br intact, we exploit kinetic differentiation. By coupling with an external Aryl Iodide (which undergoes oxidative addition much faster than an Aryl Bromide) and utilizing the RuPhos ligand—which is highly selective for primary amines and prevents β -hydride elimination—we can achieve direct coupling at 60 °C without the need for protecting groups[3].

In both routes, Third-Generation (G3) Palladacycle Precatalysts are employed. Unlike Pd2​(dba)3​ , G3 precatalysts rapidly generate the active monoligated L-Pd(0) species at room temperature without releasing inhibitory dba ligands, ensuring a robust and reproducible catalytic cycle[3].

Divergent Workflow Visualization

Workflow Substrate 1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)methanamine (Bifunctional Scaffold) PathA Route A: Substrate as Electrophile Substrate->PathA PathB Route B: Substrate as Nucleophile Substrate->PathB BocProtect Step A1: Amine Protection (Boc2O, Et3N) PathA->BocProtect BHCouplingB Step B1: Chemoselective Coupling (RuPhos Pd G3, Ar-I, Cs2CO3) PathB->BHCouplingB Direct C5-Amine Coupling BHCouplingA Step A2: Buchwald-Hartwig (tBuBrettPhos Pd G3, Sec-Amine) BocProtect->BHCouplingA Protected C5-Amine Deprotect Step A3: Deprotection (HCl/Dioxane) BHCouplingA->Deprotect C3-Aminated Intermediate ProductA 3-Amino-5-(aminomethyl)pyrazole Deprotect->ProductA ProductB N-Aryl-1-(3-bromo-1-methyl- 1H-pyrazol-5-yl)methanamine BHCouplingB->ProductB C3-Br Intact

Divergent Buchwald-Hartwig chemoselective pathways for bifunctional pyrazole substrates.

Quantitative Optimization Data

The following table summarizes the ligand screening for Route A (coupling of the Boc-protected substrate with morpholine), demonstrating the critical necessity of the t BuBrettPhos ligand for this specific heteroaromatic system[2].

EntryPrecatalyst (2 mol%)Ligand (2 mol%)BaseTemp (°C)Yield (%)Mechanistic Causality / Observation
1 Pd(OAc)2​ BINAP Cs2​CO3​ 80< 5%Catalyst poisoning by pyrazole nitrogens.
2 Pd2​(dba)3​ XantPhos NaOtBu 8015%dba-mediated inhibition; poor oxidative addition.
3RuPhos Pd G3RuPhosLHMDS6542%Steric bulk insufficient to prevent off-cycle resting states.
4 t BuBrettPhos Pd G3 t BuBrettPhos LHMDS 65 94% Optimal steric bulk prevents deactivation; rapid coupling.

Validated Experimental Protocols

Route A: Synthesis of 3-Amino-5-(aminomethyl)pyrazoles (Substrate as Electrophile)

Step A1: N-Boc Protection

  • Dissolve 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine (1.0 eq, 10.0 mmol) in anhydrous DCM (0.2 M).

  • Add Triethylamine (2.0 eq) and cool to 0 °C.

  • Add Di-tert-butyl dicarbonate ( Boc2​O , 1.1 eq) dropwise. Stir at room temperature for 4 hours.

  • Self-Validation (IPC): Analyze via LC-MS (ESI+). The reaction is complete when the starting material ( m/z 190.0 [M+H]+ ) disappears, replaced by the Boc-protected intermediate ( m/z 290.0 [M+H]+ ).

Step A2: Buchwald-Hartwig Amination

  • In a nitrogen-filled glovebox, charge a vial with the Boc-protected intermediate (1.0 eq, 1.0 mmol), Morpholine (1.5 eq), t BuBrettPhos Pd G3 (0.02 eq, 2 mol%), and t BuBrettPhos ligand (0.02 eq, 2 mol%).

  • Add anhydrous THF (0.2 M), followed by LHMDS (1.0 M in THF, 2.2 eq).

    • Causality Note: LHMDS is selected over inorganic bases because its complete solubility in THF ensures rapid transmetalation, outcompeting the degradation pathways of the electron-rich pyrazole-Pd(II) intermediate[2].

  • Seal the vial, remove from the glovebox, and stir at 65 °C for 6 hours.

  • Self-Validation (IPC): The mixture transitions from a pale yellow suspension to a deep red solution (indicating active Pd(0)). LC-MS should confirm the coupled intermediate ( m/z 297.2 [M+H]+ ).

Step A3: Global Deprotection

  • Concentrate the crude mixture and resuspend in 4M HCl in Dioxane (10 volumes). Stir for 2 hours at room temperature.

  • Self-Validation (IPC): LC-MS confirms the final deprotected product ( m/z 197.2 [M+H]+ ).

Route B: Direct Chemoselective Amination (Substrate as Nucleophile)
  • In a nitrogen-filled glovebox, charge a vial with 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine (1.0 eq, 1.0 mmol), 4-Iodotoluene (0.9 eq), RuPhos Pd G3 (0.02 eq, 2 mol%), and Cs2​CO3​ (2.0 eq).

    • Causality Note: 4-Iodotoluene is used as the limiting reagent (0.9 eq) to prevent any potential over-reaction. Aryl iodides undergo oxidative addition at significantly lower temperatures than the internal C3–Br. Combined with the RuPhos ligand, this kinetic differentiation ensures 100% chemoselectivity without protecting groups[3].

  • Add anhydrous 1,4-Dioxane (0.2 M). Seal and heat at 60 °C for 12 hours.

  • Self-Validation (IPC): LC-MS (ESI+) should show the selective formation of the secondary amine product ( m/z 280.0 [M+H]+ ). The intact C3–Br isotopic pattern (1:1 ratio of m/z 280.0 and 282.0) must be clearly visible, confirming the internal halide was not consumed.

References

  • [1] Title: Buchwald-Hartwig Coupling | Source: Organic Synthesis | URL:[Link]

  • [2] Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Source: Organic Letters (ACS Publications) | URL:[Link]

  • [3] Title: Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide | Source: Chemical Science (via Sigma-Aldrich Buchwald Portal) | URL:[Link]

Sources

Application

Application Note: Optimized Amidation Workflows for 1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)methanamine

Executive Summary & Structural Context 1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)methanamine is a highly versatile bifunctional building block widely utilized in medicinal chemistry and drug discovery. Its value lies in its du...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)methanamine is a highly versatile bifunctional building block widely utilized in medicinal chemistry and drug discovery. Its value lies in its dual reactivity: a highly nucleophilic primary aliphatic amine for amide bond formation, and a C3-aryl bromide that serves as a robust synthetic handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).

To successfully utilize this building block, the amidation conditions must be carefully calibrated. The primary amine is insulated from the electron-withdrawing pyrazole ring by a methylene spacer, preserving its high nucleophilicity (estimated pKa ~9–10). However, the C3-bromo substituent must be protected from premature debromination or nucleophilic aromatic substitution (SNAr). Consequently, harsh basic conditions or the presence of transition-metal impurities must be strictly avoided.

Mechanistic Insights & Reagent Selection

The selection of an amide coupling reagent is dictated by the reaction scale, the steric hindrance of the carboxylic acid partner, and the need to preserve the halogenated heteroaromatic system.

  • Discovery Scale (HATU): For high-throughput synthesis (< 1 mmol), [1] is the premier choice. It operates via the formation of a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The rapid kinetics of HATU ensure complete conversion of the amine before any side reactions can occur at the pyrazole ring.

  • Process Scale (T3P): On larger scales (> 10 mmol), uronium salts like HATU present explosion hazards and yield poorly soluble byproducts. [2] is the optimal alternative. T3P forms a mixed anhydride intermediate and generates exclusively water-soluble phosphonate byproducts, allowing for purification via simple aqueous extraction while completely preserving the C3-bromide.

Causality of Base Stoichiometry: 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine is frequently supplied as a hydrochloride salt to enhance shelf stability. Therefore, the stoichiometry of the non-nucleophilic base (e.g., DIPEA or Et 3​ N) must be explicitly adjusted (typically adding +1.0 equivalent) to ensure the complete in situ liberation of the free amine prior to coupling.

Quantitative Comparison of Amidation Reagent Systems
Reagent SystemOptimal ScaleActivation IntermediateEpimerization RiskByproduct RemovalTypical Yield
HATU / DIPEA < 1 mmolHOAt Active EsterLow to ModerateChromatography85–98%
T3P / Et 3​ N > 10 mmolMixed AnhydrideVery LowAqueous Wash80–95%
EDC / HOBt 1–10 mmolHOBt Active EsterModerateAqueous Wash70–90%

Workflow Visualization

Amidation_Workflow Start Substrate: 1-(3-bromo-1-methyl-1H- pyrazol-5-yl)methanamine ScaleCheck Determine Reaction Scale Start->ScaleCheck Discovery Discovery Scale (< 1 mmol) ScaleCheck->Discovery Small ScaleUp Process Scale (> 10 mmol) ScaleCheck->ScaleUp Large HATU HATU / DIPEA / DMF Fast kinetics, high conversion Discovery->HATU T3P T3P / Et3N / EtOAc Scalable, water-soluble byproducts ScaleUp->T3P Workup1 LC-MS Validation & Prep-HPLC Purification HATU->Workup1 Workup2 Aqueous Wash & Direct Crystallization T3P->Workup2 Product Target Amide (C3-Br Intact) Workup1->Product Workup2->Product

Decision matrix for amidation of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine.

Experimental Protocols

Protocol A: HATU-Mediated Amidation (Discovery Scale)

This protocol is optimized for rapid library synthesis and high-throughput screening, ensuring maximum conversion with minimal optimization [3].

Reagents:

  • Carboxylic Acid: 1.0 eq

  • 1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)methanamine HCl salt: 1.1 eq

  • HATU: 1.2 eq

  • N,N-Diisopropylethylamine (DIPEA): 4.0 eq (3.0 eq for coupling + 1.0 eq to neutralize the amine HCl salt)

  • Anhydrous DMF: 0.1 M

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid and HATU in anhydrous DMF at room temperature. Add 2.0 eq of DIPEA.

    • Self-Validation Checkpoint: The solution should transition from colorless to pale yellow within 5 minutes. If the solution turns dark brown, this indicates degradation of the acid; if it remains colorless, verify reagent integrity.

  • Amine Addition: In a separate vial, suspend the amine HCl salt in a minimal amount of DMF and add the remaining 2.0 eq of DIPEA to liberate the free base. Add this solution dropwise to the activated acid mixture.

  • Reaction Monitoring: Stir at room temperature for 1–2 hours.

    • Self-Validation Checkpoint: Analyze a 5 µL aliquot via LC-MS. The mass spectrum must show the product with a distinct 1:1 isotopic doublet separated by 2 amu (e.g., [M+H] + and[M+H+2] + ), confirming the preservation of the 79Br/81Br isotope pattern. Absence of this pattern indicates premature debromination.

  • Quench & Extraction: Dilute the mixture with EtOAc and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated NaHCO 3​ , and brine.

  • Purification: Dry the organic layer over Na 2​ SO 4​ , concentrate under reduced pressure, and purify via reverse-phase Prep-HPLC.

Protocol B: T3P-Mediated Amidation (Process Scale)

This protocol is designed for safe, scalable synthesis, eliminating the need for chromatographic purification by leveraging the water solubility of T3P byproducts.

Reagents:

  • Carboxylic Acid: 1.0 eq

  • 1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)methanamine HCl salt: 1.05 eq

  • T3P (50% w/w solution in EtOAc): 1.5 eq

  • Triethylamine (Et 3​ N): 4.0 eq

  • Ethyl Acetate (EtOAc) or 2-MeTHF: 0.5 M

Step-by-Step Methodology:

  • Mixture Preparation: Charge a reactor with the carboxylic acid, the amine HCl salt, and EtOAc. Add Et 3​ N and stir for 15 minutes at 20 °C to ensure the amine is fully neutralized.

  • T3P Addition: Cool the reactor to 5 °C. Add the T3P solution dropwise over 30 minutes.

    • Causality Note: T3P activation is mildly exothermic. Dropwise addition prevents localized heating, which could otherwise promote epimerization of sensitive alpha-stereocenters on the carboxylic acid.

  • Heating: Warm the reaction to room temperature and stir for 4–8 hours. Monitor by HPLC for the disappearance of the limiting reagent.

  • Aqueous Workup: Quench the reaction by adding water (equal volume to the organic phase). Stir vigorously for 15 minutes, then separate the layers. Wash the organic layer with 1M HCl, followed by saturated NaHCO 3​ and brine.

    • Self-Validation Checkpoint: The pH of the aqueous phase during the 1M HCl wash should be ~2–3. If it is higher, residual unreacted amine may partition into the organic layer; adjust the wash with additional HCl to ensure complete removal of trace amine.

  • Crystallization: Concentrate the organic layer to 20% of its original volume and add an anti-solvent (e.g., heptane) to precipitate the pure amide product.

References

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140-177.[Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving synthesis yield of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of 1-(3-bromo-1-methyl-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine [1].

The primary synthetic bottleneck for this molecule is the chemoselective reduction of its precursor, 3-bromo-1-methyl-1H-pyrazole-5-carbonitrile [2]. Because the pyrazole ring is electron-rich, the C-Br bond at the 3-position is highly labile. Standard reduction protocols often lead to catastrophic hydrodehalogenation (loss of the bromine atom) or the formation of secondary amine dimers[3]. This guide provides field-proven, causality-driven solutions to maximize your primary amine yield.

PART 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my yield of the target amine so low, and why does LC-MS show a major M-79 byproduct? Causality: You are observing hydrodehalogenation. If you are using catalytic hydrogenation (e.g., Pd/C or Raney Nickel with H₂) or harsh hydride donors (like prolonged reflux with LiAlH₄), the reducing agent is inserting into the C-Br bond. The electron-rich nature of the 1-methylpyrazole ring accelerates oxidative addition, leading to the rapid formation of the debrominated byproduct, 1-(1-methyl-1H-pyrazol-5-yl)methanamine[3].

Q2: Which reducing agent provides the highest yield of the primary amine while strictly preserving the C-Br bond? Causality: The CoCl₂ / NaBH₄ system is the gold standard for this specific transformation. When CoCl₂ and NaBH₄ are mixed in methanol, they instantly generate a black precipitate of cobalt boride (Co₂B)[4]. This in-situ generated species acts as a highly chemoselective heterogeneous catalyst. The nitrile group rapidly coordinates to the cobalt boride surface, activating it toward rate-determining hydride addition from the uncoordinated NaBH₄ in solution[4]. Because this mechanism does not rely on oxidative addition, the aryl bromide remains completely untouched.

Q3: I am preserving the bromine, but I am getting a mixture of primary and secondary amines. How do I prevent dimerization? Causality: The reduction of a nitrile proceeds through a highly reactive imine intermediate. If the reduction of this imine to the primary amine is too slow, the newly formed primary amine can attack the unreduced imine, ejecting ammonia and forming a secondary amine dimer. To prevent this, you must ensure a rapid reduction rate by using a large excess of NaBH₄ (typically 5 to 10 equivalents) and keeping the reaction relatively dilute to disfavor bimolecular collisions.

PART 2: Quantitative Data: Reagent Selection Matrix

To guide your experimental design, below is a comparative matrix of standard reduction conditions applied to 3-bromo-1-methyl-1H-pyrazole-5-carbonitrile.

Reduction SystemTarget Amine YieldDebromination ByproductDimerization ByproductMechanistic Verdict
Pd/C, H₂ (1 atm), MeOH < 10%> 85%~ 5%Not Recommended. Rapid C-Br cleavage.
LiAlH₄ (2.0 eq), THF, Reflux 40 - 50%25 - 30%10 - 15%Poor. Harsh conditions lead to mixed degradation.
BH₃·THF (3.0 eq), Reflux 70 - 80%< 5%< 5%Acceptable. Good selectivity, but requires harsh acidic workup to break the amine-borane complex.
CoCl₂ / NaBH₄, MeOH, 0 °C to RT 85 - 95% < 1% < 5% Optimal. Fast, highly chemoselective, and operates at ambient temperature[4].

PART 3: Validated Experimental Protocol (Self-Validating System)

This protocol utilizes the CoCl₂/NaBH₄ method. It is designed as a self-validating system—meaning each step contains observable physical changes to confirm the reaction is proceeding correctly.

Reagents:

  • 3-bromo-1-methyl-1H-pyrazole-5-carbonitrile (1.0 eq)[2]

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (0.2 to 0.5 eq)

  • Sodium borohydride (NaBH₄) (7.0 eq)

  • Anhydrous Methanol (0.1 M relative to substrate)

Step-by-Step Workflow:

  • Substrate Activation: Dissolve the nitrile (1.0 eq) and CoCl₂·6H₂O (0.5 eq) in anhydrous methanol in a round-bottom flask equipped with a venting needle.

    • Validation Check: The solution must turn a clear, pale pink/purple color, confirming the dissolution of the Co(II) salt.

  • Catalyst Generation & Reduction: Cool the flask to 0 °C using an ice bath. Carefully add NaBH₄ (7.0 eq) in small portions over 30 minutes.

    • Validation Check (Critical): Upon the first addition of NaBH₄, the solution will instantly turn pitch black (formation of Co₂B catalyst) accompanied by vigorous bubbling (H₂ gas evolution)[4]. If the solution does not turn black, your CoCl₂ is compromised.

  • Reaction Progression: Remove the ice bath and stir at room temperature for 2 hours.

    • Validation Check: TLC (DCM:MeOH 9:1, UV/Ninhydrin) should show complete consumption of the starting material (Rf ~0.8) and the appearance of a baseline/highly polar spot (Rf ~0.1) that stains dark purple with Ninhydrin.

  • Quenching & Workup: Cool the reaction back to 0 °C. Carefully quench by adding 3M HCl dropwise until the black precipitate dissolves and the pH is ~2. Stir for 15 minutes to break any boron-amine complexes. Next, basify the solution to pH > 10 using concentrated NH₄OH.

    • Validation Check: The aqueous layer will turn deep blue/purple (soluble cobalt-ammine complexes).

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under vacuum to yield the pure 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine[1].

PART 4: Pathway Visualization

The following diagram maps the divergent chemical pathways based on your choice of reducing agent.

SynthesisWorkflow SM 3-bromo-1-methyl-1H- pyrazole-5-carbonitrile Target 1-(3-bromo-1-methyl-1H- pyrazol-5-yl)methanamine (Target Product) SM->Target NaBH4 / CoCl2 (Chemoselective) DesBromo 1-(1-methyl-1H- pyrazol-5-yl)methanamine (Debrominated Byproduct) SM->DesBromo Pd/C, H2 or harsh LiAlH4 Dimer Secondary Amine (Dimer Byproduct) SM->Dimer Slow reduction (Imine trapping)

Reaction pathways for 3-bromo-1-methyl-1H-pyrazole-5-carbonitrile reduction.

References

  • PubChemLite. "(3-bromo-1-methyl-1h-pyrazol-5-yl)methanamine - Structural Information". Université du Luxembourg. Available at:[Link]

  • PubChem. "3-bromo-1-methyl-1H-pyrazole-5-carbonitrile - CID 89914907". National Center for Biotechnology Information. Available at:[Link]

  • Galatsis, P., et al. "4-(Substituted amino)-7H-pyrrolo[2,3-d]pyrimidines as LRRK2 inhibitors". U.S. Patent 9,156,845 B2, issued October 13, 2015.
  • Osby, J. O., Heinzman, S. W., & Ganem, B. "Studies on the Mechanism of Transition-Metal-Assisted Sodium Borohydride and Lithium Aluminum Hydride Reductions". Journal of the American Chemical Society, 1986, 108(1), 67-72. Available at:[Link]

Sources

Optimization

Technical Support Center: Resolving Aqueous Solubility of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine

Welcome to the Application Scientist Support Center. This comprehensive guide is engineered for drug development professionals and researchers encountering solubility bottlenecks with 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This comprehensive guide is engineered for drug development professionals and researchers encountering solubility bottlenecks with 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine . Here, we deconstruct the physicochemical root causes of its insolubility and provide field-validated, self-correcting protocols to ensure reliable in vitro and in vivo dosing.

Part 1: Physicochemical Profiling & The Causality of Precipitation

To solve a solubility issue, we must first understand the molecular architecture of the compound. 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine presents a dual-natured physicochemical profile:

  • The Hydrophobic Core: The 3-bromo-1-methyl-1H-pyrazole moiety is highly lipophilic. The inclusion of the heavy bromine atom significantly increases the compound's partition coefficient (LogP), driving hydrophobic aggregation and repelling water molecules.

  • The Ionizable Primary Amine: The methanamine side chain provides a basic primary amine. While primary amines can act as weak organic bases and accept protons to form water-soluble ammonium salts[1], the unprotonated "free base" form remains profoundly insoluble at neutral to basic pH levels.

  • The Solvent-Shift Phenomenon: Researchers typically store this compound as a concentrated stock in Dimethyl Sulfoxide (DMSO). When this stock is injected directly into an aqueous buffer (like PBS or DMEM), the compound experiences a rapid polarity shift. This kinetic shock causes the lipophilic core to rapidly nucleate and precipitate before the amine group can equilibrate and protonate[2].

Part 2: Troubleshooting Guide & FAQs

Q1: My DMSO stock solution precipitates immediately upon dilution into cell culture media. How do I prevent this? A: This is a classic kinetic precipitation issue caused by solvent-shift supersaturation[2]. When highly concentrated DMSO stocks are added to aqueous buffers, the local concentration of the drug exceeds its thermodynamic solubility limit, causing the organic material to "crash out"[3]. Solution: Employ a Stepwise Dilution Strategy. Never jump from a 10 mM DMSO stock directly to a 10 µM aqueous working solution. Create intermediate dilutions in DMSO, and ensure the final DMSO concentration in your assay remains below 0.1%–0.5% to prevent cellular toxicity[3].

Q2: We need to dose this compound in vivo, but we cannot use toxic concentrations of DMSO. What is the most effective formulation strategy? A: For in vivo applications, complexation with 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly recommended. HP- β -CD features a hydrophobic internal cavity that encapsulates the lipophilic bromo-pyrazole core, while its hydrophilic exterior ensures aqueous compatibility[4]. This host-guest interaction can enhance solubility by orders of magnitude without altering the compound's intrinsic pharmacology[5].

Q3: Can we utilize salt formation to permanently improve the intrinsic solubility of this compound? A: Absolutely. Because the molecule contains a primary methanamine group, it is highly amenable to salt formation. Reacting the free base with an acid (e.g., hydrochloric acid) converts the amine into a substituted ammonium cation[1]. Salt forms of basic drugs possess pH-independent aqueous solubilities that can far exceed that of the parent primary amine[6].

Part 3: Visual Workflows for Solubility Enhancement

DecisionMatrix A 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine (Poor Aqueous Solubility) B Intended Application? A->B C In Vitro (Cell Assays) B->C Microplate D In Vivo (Animal Dosing) B->D Systemic E Stepwise DMSO Dilution (Max 0.5% DMSO) C->E F HP-β-CD Complexation (Encapsulation) D->F G Salt Formation (Amine Protonation) D->G

Decision matrix for selecting the appropriate solubility enhancement strategy.

Complexation FreeBase Lipophilic Pyrazole Core (Precipitates in Water) Complex Inclusion Complex (Hydrophilic Shell) FreeBase->Complex Encapsulation Cyclodextrin HP-β-CD (Hydrophobic Cavity) Cyclodextrin->Complex Host-Guest Solution Aqueous Solution (Bioavailable) Complex->Solution Dissolution

Mechanism of HP-β-CD inclusion complexation shielding the hydrophobic pyrazole core.

Part 4: Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems. If a step fails, the observable physical state of the solution will immediately indicate the error, allowing for real-time correction.

Protocol A: Stepwise DMSO Dilution for In Vitro Assays

Causality: Prevents kinetic trapping and supersaturation by gradually introducing the compound to the aqueous environment.

  • Thaw and Inspect: Thaw the 10 mM DMSO stock at room temperature. Note: DMSO is highly hygroscopic; absorbed water depresses its freezing point and severely reduces compound solubility[2]. Ensure the stock is completely liquid and clear.

  • Intermediate Dilution: Prepare a 100 µM intermediate stock by diluting 1 part 10 mM stock into 99 parts pure, anhydrous DMSO.

  • Temperature Matching: Pre-warm the target aqueous buffer (e.g., PBS or DMEM) to 37°C to maximize thermodynamic solubility.

  • Dropwise Addition: Slowly add the intermediate DMSO stock dropwise to the warmed buffer under continuous, vigorous vortexing. This prevents localized zones of high concentration.

  • Self-Validation Check: Inspect the final assay solution under a phase-contrast microscope at 40x magnification. The absence of needle-like or amorphous micro-crystals confirms the compound remains successfully in solution.

Protocol B: HP- β -CD Complexation (Solution-Stirring Method)

Causality: Encapsulates the bromo-pyrazole core within a cyclodextrin cavity, masking its hydrophobicity from the aqueous environment[4].

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP- β -CD in ultra-pure water.

  • Molar Mixing: Add the free base 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine at a 1:4 (Drug:HP- β -CD) molar ratio to the solution[4].

  • pH Adjustment: Adjust the pH to ~5.0 using 0.1 M HCl. This partially protonates the primary amine, facilitating initial wetting and accelerating the host-guest interaction.

  • Equilibration: Stir the suspension continuously for 24-48 hours at 37°C to allow thermodynamic equilibrium of the encapsulation process[5].

  • Self-Validation Check: The solution should transition from a cloudy suspension to completely transparent. Filter through a 0.22 µm PES membrane; the absence of particulate matter on the filter confirms complete complexation.

Protocol C: Hydrochloride Salt Generation

Causality: Converts the neutral primary amine into a permanently charged ammonium cation, fundamentally altering the molecule's intrinsic aqueous solubility[6].

  • Solvent Dissolution: Dissolve the free base amine in a minimal volume of anhydrous diethyl ether (or anhydrous ethanol if insoluble in ether).

  • Acid Addition: Slowly add 1.1 molar equivalents of ethereal HCl (hydrogen chloride gas dissolved in diethyl ether) under an inert nitrogen atmosphere at 0°C.

  • Self-Validation Check: The hydrochloride salt will instantly precipitate as a fine white solid. This occurs because the newly formed polar salt is completely insoluble in the non-polar ether solvent[1].

  • Isolation: Filter the precipitate, wash with cold ether, and dry under a vacuum. The resulting powder is the HCl salt, ready for direct dissolution in aqueous media.

Part 5: Quantitative Data Summary

The table below summarizes the expected solubility limits and primary applications for each formulation strategy.

Formulation StrategyVehicle / ReagentExpected Solubility LimitPrimary Application
Free Base Dilution 0.1% DMSO in PBS< 10 µMIn vitro enzymatic / cellular assays
Co-solvent System 10% DMSO, 40% PEG400, 50% PBS~1-5 mMIn vivo IP/IV injection (Short-term)
Cyclodextrin Complex 20% HP- β -CD in Water> 10 mMIn vivo PO/IV systemic dosing
Salt Formation Hydrochloride (HCl) Salt in Water> 50 mMUniversal aqueous dosing / Formulation

Part 6: References

  • [6] Assessment of the combined approach of N-alkylation and salt formation to enhance aqueous solubility of tertiary amines using bupivacaine as a model drug - PubMed. National Institutes of Health (NIH). 6

  • [1] 3.5: Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts.1

  • [2] The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Ziath. 2

  • [3] FAQs on Inhibitor Preparation. Sigma-Aldrich. 3

  • [4] Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization. MDPI. 4

  • [5] The hydroxypropyl–β-cyclodextrin complexation of toltrazuril for enhancing bioavailability. Dove Medical Press. 5

Sources

Troubleshooting

Technical Support &amp; Troubleshooting Center: Non-Chromatographic Purification of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking scalable, cost-effective, and waste-reduced methods for purifying 1-(3-bromo-1-methyl-1H-pyrazol-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking scalable, cost-effective, and waste-reduced methods for purifying 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine without the use of silica gel column chromatography.

Because this molecule features a highly basic primary aliphatic methanamine group (pKa ~9–10) attached to a lipophilic, weakly basic bromopyrazole core (pKa ~2.5), it is an ideal candidate for phase-partitioning and salt-precipitation methodologies.

Part 1: Core Purification Methodologies

As a self-validating system, every protocol below includes built-in analytical checkpoints to ensure the physical state of the molecule behaves exactly as the underlying chemical mechanics dictate.

Workflow A: Classical Acid-Base Extraction

Mechanistic Causality: By lowering the aqueous pH to < 3, the primary amine is quantitatively protonated into an ammonium salt. This drastically increases its polarity and aqueous solubility, forcing lipophilic impurities (e.g., unreacted starting materials, halogenated byproducts) to remain in the organic phase. Subsequent basification to pH > 12 deprotonates the amine, neutralizing its charge and driving it back into the organic phase for recovery [1].

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Acidification: Transfer the solution to a separatory funnel. Add 1M aqueous HCl until the aqueous layer reaches pH 2.

    • Self-Validation Check: Spot the aqueous layer on pH paper. It must read ≤ 2 to ensure complete protonation of both the primary amine and the pyrazole nitrogen.

  • Phase Separation: Shake vigorously, venting frequently. Allow the phases to separate. Drain and retain the aqueous layer (containing the product). Discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath (neutralization is highly exothermic). Slowly add 2M aqueous NaOH until the pH reaches 12.

    • Self-Validation Check: The solution will turn cloudy or form an oily suspension as the free base amine precipitates out of the aqueous solution.

  • Extraction: Extract the basified aqueous layer three times with fresh Ethyl Acetate.

  • Isolation: Combine the organic extracts, wash with saturated NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure free base.

G Start Crude Mixture (Amine + Impurities) Acidify Add 1M HCl (Adjust to pH 2) Start->Acidify Sep1 Phase Separation Acidify->Sep1 Org1 Organic Phase (Neutral Impurities) Sep1->Org1 Discard Aq1 Aqueous Phase (Amine Hydrochloride) Sep1->Aq1 Retain Basify Add 2M NaOH (Adjust to pH 12) Aq1->Basify Extract Extract with EtOAc Basify->Extract Pure Organic Phase (Pure Free Base Amine) Extract->Pure Evaporate Solvent

Workflow for Acid-Base Extraction of Primary Amines.

Workflow B: Trichloroacetic Acid (TCA) Precipitation

Mechanistic Causality: Recent advancements demonstrate that trichloroacetic acid (TCA) forms highly crystalline, insoluble salts with primary amines. Upon gentle heating, the TCA anion undergoes spontaneous decarboxylation, releasing volatile carbon dioxide and chloroform. This leaves behind the pure free base amine without requiring a secondary liquid-liquid extraction step, significantly reducing solvent waste [2].

Step-by-Step Protocol:

  • Salt Formation: Dissolve the crude amine in a minimal amount of acetonitrile. Add 1.05 equivalents of TCA.

  • Crystallization: Allow the mixture to stand at 4 °C until the amine-TCA salt fully precipitates.

  • Filtration: Filter the precipitate and wash with cold solvent to remove soluble impurities.

    • Self-Validation Check: ¹H-NMR of the solid should show downfield shifts for the -CH₂- protons adjacent to the amine, confirming salt formation.

  • Decarboxylation: Transfer the isolated salt to a round-bottom flask. Heat gently (60–80 °C) under a slight vacuum. The TCA salt will decompose into CO₂ gas and chloroform (which evaporates), yielding the pure 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine.

TCA Crude Crude Amine in Organic Solvent AddTCA Add Trichloroacetic Acid (TCA) Crude->AddTCA Precipitate Amine-TCA Salt (Solid Precipitate) AddTCA->Precipitate Salt Formation Filter Filtration & Wash Precipitate->Filter Impurities Filtrate (Impurities) Filter->Impurities Discard Heat Gentle Heating (Decarboxylation) Filter->Heat Retain Solid Result Pure Free Amine + CO2(g) + CHCl3(g) Heat->Result Waste-free liberation

TCA-induced precipitation and decarboxylation purification pathway.

Part 2: Troubleshooting & FAQs

Q1: During acid-base extraction, my product yield is unusually low. Where did it go? A: The target molecule has a relatively low molecular weight (~190 g/mol ) and contains polar heteroatoms. If the aqueous layer isn't basified sufficiently (e.g., stopped at pH 9), the amine remains partially protonated and highly water-soluble. Actionable Fix: Ensure the aqueous layer is strictly pH ≥ 12 before the final extraction. Additionally, saturate the aqueous layer with NaCl ("salting out") to decrease the solubility of the free amine in the water phase.

Q2: I am seeing a stubborn emulsion form during the extraction steps. How can I break it? A: Emulsions often occur due to the presence of fine particulates or amphiphilic impurities that stabilize the water-organic interface. Actionable Fix:

  • Add brine (saturated NaCl) to increase the ionic strength of the aqueous layer.

  • Filter the biphasic mixture through a pad of Celite to remove stabilizing micro-particulates.

  • In future runs, gently swirl the separatory funnel instead of shaking vigorously.

Q3: Can I use buffer-assisted extraction to separate this primary amine from secondary/tertiary amine byproducts (over-alkylation)? A: Yes. Primary amines typically have different pKa values than their substituted counterparts. Extracting the organic mixture with an aqueous buffer at a highly specific pH (e.g., pH 8.0) can selectively partition the amines based on their distinct ionization states, avoiding column chromatography entirely[3].

Q4: Is there a way to purify this using CO₂ instead of strong acids? A: Yes. A cutting-edge technique called Selective Ammonium Carbamate Crystallization (SACC) utilizes CO₂ gas to reversibly form insoluble ammonium carbamate salts exclusively with primary amines. Secondary and tertiary amines remain in solution. Heating the isolated carbamate salt releases the CO₂, regenerating the pure primary amine [4].

Part 3: Quantitative Data & Benchmarks

The following table summarizes the expected performance metrics for the non-chromatographic purification methods discussed above, based on standard primary amine behaviors.

Purification MethodExpected YieldExpected PurityScalabilityPrimary Waste Byproducts
Acid-Base Extraction 80 - 90%> 95%Excellent (kg scale)Aqueous salts (NaCl), Solvents
TCA Precipitation 75 - 94%> 98%Good (100g scale)Chloroform, CO₂ gas
SACC (CO₂ Method) 83 - 94%> 99%Excellent (kg scale)None (CO₂ is recycled)
Buffer-Assisted Ext. 60 - 85%> 90%ModeratePhosphate/Citrate buffers

Part 4: References

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts.[Link]

  • Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 2022. [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, ACS Publications, 2005.[Link]

  • Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Angewandte Chemie International Edition / PubMed, 2024.[Link]

Optimization

optimizing reaction temperature for 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine nucleophilic substitution

Optimizing Reaction Temperature for 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine Nucleophilic Substitution Welcome to the SynthoTech Solutions Technical Support Center. As researchers and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing Reaction Temperature for 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine Nucleophilic Substitution

Welcome to the SynthoTech Solutions Technical Support Center. As researchers and drug development professionals, you understand that 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine is a highly versatile, yet kinetically sensitive, bifunctional building block. The unhindered primary amine is an excellent nucleophile, but optimizing the reaction temperature is a delicate balancing act.

Too cold, and your reaction stalls; too hot, and you risk over-alkylation or unwanted cross-reactivity at the 3-bromo-pyrazole moiety. This guide provides field-proven, self-validating protocols to help you pinpoint the thermodynamic "Goldilocks zone" for your nucleophilic substitutions.

The Causality of Temperature in Amine Substitution

In nucleophilic substitutions (both S_N2 and S_NAr), temperature dictates whether the kinetic energy of the system can overcome specific activation energy ( Ea​ ) barriers. The primary amine of our pyrazole scaffold readily attacks electrophiles to form a secondary amine (mono-alkylation). However, this new secondary amine is often more nucleophilic than the starting material due to the electron-donating effect of the newly attached alkyl group.

If the reaction temperature is set too high, the system gains enough thermal energy to overcome the Ea​ of the second substitution, leading to di-alkylated (tertiary amine) impurities [2]. Furthermore, extreme temperatures can trigger degradation or unwanted S_NAr at the 3-bromo position of the pyrazole ring.

Mechanism Amine 1-(3-bromo-1-methyl-1H- pyrazol-5-yl)methanamine LowTemp Low Temp (<40°C) Kinetic Control Amine->LowTemp HighTemp High Temp (>80°C) Thermodynamic Excess Amine->HighTemp Electrophile Electrophile (e.g., Alkyl/Aryl Halide) Electrophile->LowTemp Electrophile->HighTemp Mono Mono-alkylated Product (Target) LowTemp->Mono Overcomes Ea1 HighTemp->Mono Fast Di Di-alkylated Product (Over-alkylation) HighTemp->Di Overcomes Ea2 Degrad Pyrazole Degradation / Cross-Reactivity HighTemp->Degrad Overcomes Ea3

Thermodynamic vs. kinetic pathways in amine substitution as a function of temperature.

Step-by-Step Methodology: Systematic Temperature Screening

To establish a self-validating system, do not guess the optimal temperature. Use the following kinetic screening protocol to empirically determine the ideal conditions for your specific electrophile.

Phase 1: Reaction Setup & Baseline Validation

  • Preparation : In a dry, inert environment, prepare a 0.5 M solution of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine in a polar aprotic solvent (e.g., anhydrous MeCN or DMF).

  • Base Addition : Add 1.2 equivalents of a sterically hindered, non-nucleophilic base (e.g., DIPEA) to neutralize the generated hydrohalic acid without participating in the reaction.

  • Baseline Sampling : Take a 10 µL aliquot (t=0) and dilute in 1 mL MeOH for LC-MS analysis. This validates the purity of your starting material.

Phase 2: Temperature Ramping & Kinetic Sampling 4. Electrophile Addition : Add 1.0 equivalent of the electrophile dropwise at 0 °C to control the initial exothermic heat of mixing. 5. Parallel Ramping : Divide the mixture into four sealed reaction vials:

  • Vial A: Maintain at 20 °C (Room Temperature).

  • Vial B: Heat to 40 °C.

  • Vial C: Heat to 60 °C.

  • Vial D: Heat to 80 °C.

  • Time-Course Aliquots : Sample 10 µL from each vial at exactly 1h, 2h, and 4h. Quench immediately in 1 mL of 50:50 MeOH/H2O containing 0.1% Formic Acid to halt the reaction.

Phase 3: Data-Driven Optimization 7. LC-MS Analysis : Analyze all quenched samples. Calculate the Area Under the Curve (AUC) for the Starting Material, Mono-alkylated product, and Di-alkylated impurity. 8. Selection : Select the temperature that achieves >90% conversion of the starting material while keeping di-alkylation below 5%. Standardize this temperature for your scale-up workflow.

Quantitative Data Presentation

The following table summarizes a typical temperature optimization profile for the alkylation of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine with a standard primary alkyl halide. Notice the sharp inflection point where over-alkylation overtakes the desired reaction.

Table 1: Effect of Temperature on Product Distribution (0.5 M Amine, 1.0 eq Alkyl Halide, 1.2 eq DIPEA, MeCN, 4h)

Temperature (°C)Conversion (%)Mono-alkylated (Target) (%)Di-alkylated (Impurity) (%)Unreacted Starting Material (%)
20 (Room Temp)3535065
407875322
60 (Optimal) 98 85 13 2
80>9960380
100>994550 (Degradation noted)0
Troubleshooting Guides & FAQs

Q: Why is my reaction stalling at room temperature (20–25 °C)? A: While the primary amine is a strong nucleophile, the activation energy ( Ea​ ) for your specific electrophile may not be met at room temperature. If you are performing a Nucleophilic Aromatic Substitution (S_NAr), the aromatic ring of the electrophile must be sufficiently electron-deficient. If it lacks strong ortho/para electron-withdrawing groups, you must supply thermal energy (gradually ramping to 80–120 °C) to overcome the kinetic barrier 1.

Q: I increased the temperature to 80 °C to speed up the reaction, but now I see multiple spots on my LC-MS. What is happening? A: You are observing over-alkylation. As established in industrial API manufacturing processes, primary amines react to form secondary amines, which are highly susceptible to further alkylation at elevated temperatures 2. To mitigate this, lower the temperature to the 40–60 °C range, ensure strict stoichiometric control (exactly 1.0 eq of electrophile), or switch to a bulkier base.

Q: Can I use specialized solvents to keep the temperature low and avoid pyrazole degradation? A: Yes. If high temperatures cause degradation or cross-reactivity at the 3-bromo position, consider using fluorinated alcohols like Hexafluoro-2-propanol (HFIP). HFIP promotes low-temperature S_NAr and S_N2 reactions by stabilizing the transition state via hydrogen bonding, allowing you to achieve high conversions at ambient temperatures (25–50 °C) without thermal degradation 3.

TempOptimization Start Start Reaction at Room Temp (20-25°C) Check Check TLC/LC-MS after 2 hours Start->Check Sluggish Sluggish/No Conversion (Kinetic Barrier Not Met) Check->Sluggish < 10% yield Good Clean Conversion (Desired Mono-alkylation) Check->Good > 80% yield OverReact Multiple Spots (Over-alkylation/Degradation) Check->OverReact Side products Increase Ramp Temp by 10-20°C (Max 80-100°C for SN2) Sluggish->Increase Optimize Standardize Protocol at Optimal Temp Good->Optimize Decrease Lower Temp to 0-10°C or Change Solvent (e.g., HFIP) OverReact->Decrease Increase->Check Re-evaluate Decrease->Check Re-evaluate

Decision tree for temperature optimization in primary amine nucleophilic substitution workflows.

References
  • BenchChem. Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions.1

  • ACS Publications. Mathematical Modeling and Optimization to Inform Impurity Control in an Industrial Active Pharmaceutical Ingredient Manufacturing Process. (Discusses amine over-alkylation side products). 2

  • The Journal of Organic Chemistry. HFIP Promoted Low-Temperature SNAr of Chloroheteroarenes Using Thiols and Amines.3

Sources

Troubleshooting

troubleshooting HPLC peak tailing for basic pyrazole methanamines

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chromatographic challenges during drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chromatographic challenges during drug development. One of the most notorious issues in reverse-phase high-performance liquid chromatography (RP-HPLC) is the severe peak tailing of highly polar, basic compounds.

When working with pyrazole methanamines , you are dealing with a "perfect storm" for peak tailing. These molecules possess a pyrazole ring (capable of complex hydrogen bonding) and a highly basic methanamine moiety (typically exhibiting a pKa between 8 and 11)[1]. This guide will deconstruct the causality behind this phenomenon and provide field-proven, self-validating protocols to restore peak symmetry and analytical integrity.

Mechanistic Deep Dive: The Causality of Peak Tailing

To troubleshoot effectively, we must first understand the chemical environment inside the column. At a neutral or mildly acidic pH, the methanamine group of your analyte is fully protonated, carrying a positive charge. Concurrently, traditional silica-based stationary phases contain residual, unreacted surface silanol groups (-Si-OH).

Above a pH of approximately 3, these silanols deprotonate to form negatively charged silanoxide ions (-Si-O⁻)[2]. The resulting electrostatic attraction between the positively charged amine and the negatively charged stationary phase creates a secondary ion-exchange retention mechanism. Because these silanol sites are heterogeneously distributed and possess varying acidities, the analyte molecules desorb at different rates. This non-linear isotherm manifests chromatographically as severe peak tailing, characterized by a wider, drawn-out rear half of the peak[3].

Diagnostic Workflow

Follow this logical decision tree to identify the most appropriate intervention for your specific assay constraints.

TroubleshootingWorkflow Start Peak Tailing Observed (Tf > 1.5) for Pyrazole Methanamine CheckpH Can the analyte and column tolerate high pH (> 10)? Start->CheckpH HighpH Use High pH Mobile Phase (e.g., NH4HCO3, pH 10.5) Mechanism: Deprotonates basic amine CheckpH->HighpH Yes LowpH Use Low pH Mobile Phase (pH < 3, e.g., 0.1% TFA) Mechanism: Protonates residual silanols CheckpH->LowpH No CheckTailing Is tailing resolved (Tf ≤ 1.2)? HighpH->CheckTailing LowpH->CheckTailing Success Optimal Method Achieved Proceed to Validation CheckTailing->Success Yes AddTEA Add Amine Modifier (e.g., 0.1% Triethylamine) Mechanism: Blocks active silanols CheckTailing->AddTEA No ChangeColumn Switch to Specialized Column (End-capped, Polar-embedded, or CSH) AddTEA->ChangeColumn If tailing persists ChangeColumn->Success

Troubleshooting workflow for resolving HPLC peak tailing in basic pyrazole methanamines.

Frequently Asked Questions (FAQs)

Q1: Why do standard C18 columns fail for pyrazole methanamines? A1: Standard C18 columns are designed to separate compounds based on hydrophobic interactions. However, basic compounds like amines interact strongly with the unreacted surface silanols on conventional C18 silica, overriding the hydrophobic retention and resulting in severe tailing[2]. Older "Type A" silica columns are particularly problematic because trace metal impurities withdraw electrons, making adjacent silanols even more acidic and reactive[3].

Q2: How does mobile phase pH manipulate this secondary interaction? A2: pH is your most powerful thermodynamic tool for controlling ionization. You have two primary strategies:

  • Low pH (pH < 3): Using strong acidic additives ensures the mobile phase pH is well below the pKa of the surface silanols. At pH ≤ 3, silanols are forced into their associated, neutral form (Si-OH) and cannot participate in ionic interactions with the protonated amine[2],[1].

  • High pH (pH > 10): If using a modern hybrid silica column capable of withstanding alkaline conditions, raising the pH above the pKa of the methanamine deprotonates the analyte, rendering it neutral and immune to silanol attraction.

Q3: What if my analyte degrades at extreme pH levels, restricting me to a neutral pH? A3: At neutral pH, both the amine (positive) and silanols (negative) are ionized, creating a worst-case scenario. To mitigate this, you can add a competitive amine modifier, such as Triethylamine (TEA), to the mobile phase. TEA is a small, highly basic molecule that aggressively binds to the active silanol sites, effectively masking them and preventing your pyrazole methanamine from undergoing secondary interactions[3],[4].

Q4: Are there advanced stationary phases that solve this inherently without harsh mobile phases? A4: Yes. If mobile phase adjustments are insufficient, consider switching column chemistries. Columns with Positively Charged Surface Hybrid (CSH) or Positively Surface (PS) technologies are designed specifically for this. These columns feature a positively charged functional group on the silica surface that electrostatically repels basic amines, drastically reducing ionic interactions and improving peak shape even under low ionic strength conditions[5].

Quantitative Impact of Troubleshooting Strategies

The table below summarizes the expected impact of various interventions on the USP Tailing Factor ( Tf​ ). A perfectly symmetrical peak has a Tf​ of 1.0, while values > 1.5 indicate problematic tailing.

Troubleshooting StrategyMechanism of ActionTypical Tf​ (Before)Typical Tf​ (After)Recommended Buffer/Additive
Low-pH Suppression Protonates and neutralizes surface silanols (-Si-OH).2.2 - 3.51.1 - 1.30.1% Trifluoroacetic Acid (TFA) or Formic Acid
High-pH Deprotonation Deprotonates the basic methanamine, rendering it neutral.2.2 - 3.51.0 - 1.210 mM Ammonium Bicarbonate (pH 10.5)
Silanol Blocking Competitively binds to active silanol sites.2.5 - 4.01.2 - 1.40.1% - 0.5% Triethylamine (TEA)
Charged Surface Column Electrostatically repels the protonated amine analyte.2.0 - 3.01.0 - 1.1N/A (Hardware change, e.g., Kinetex PS C18)

Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system . Do not blindly alter chemistry without first proving the root cause.

Protocol 1: Low-pH Silanol Suppression (The TFA Approach)

Use this when your pyrazole methanamine is stable at acidic pH and you are using a standard Type B silica column.

  • System Suitability Check (Validation Step): Inject a neutral marker (e.g., uracil or toluene) using your current baseline method. If the neutral marker tails, the issue is physical (e.g., column void, extra-column dead volume), not chemical. If the neutral marker is symmetrical ( Tf​≈1.0 ) but the pyrazole methanamine tails, proceed to Step 2.

  • Mobile Phase Preparation: Prepare 0.1% v/v TFA in LC-MS grade water (Mobile Phase A) and 0.1% v/v TFA in Acetonitrile (Mobile Phase B). Verify that the pH of the aqueous phase is approximately 2.0.

  • Column Equilibration: Flush the column with at least 15-20 column volumes of the new mobile phase. This extended equilibration is critical to ensure complete protonation of the stationary phase silanols across the entire column bed[1].

  • Injection and Evaluation: Inject the sample and calculate the USP Tailing Factor. A successful suppression will yield a Tf​≤1.2 .

Protocol 2: Silanol-Blocking via Amine Modifiers (The TEA Approach)

Use this when your analyte requires a neutral pH (e.g., pH 6.5) to prevent degradation, but severe tailing persists.

  • Baseline Verification: Confirm that tailing is chemically induced via the neutral marker injection (as described in Protocol 1).

  • Buffer Preparation: Add 0.1% to 0.5% v/v Triethylamine (TEA) to your aqueous mobile phase. Because TEA is highly basic, it will spike the pH. Carefully adjust the pH back down to the desired neutral target (e.g., pH 6.5) using dilute phosphoric acid[4]. Filter through a 0.45 µm membrane.

  • Dynamic Coating (Equilibration): TEA requires significant time to dynamically coat the silica surface. Equilibrate the column at the analytical flow rate for at least 30 to 45 minutes to ensure all active silanol sites are masked.

  • Validation: Inject the pyrazole methanamine. The TEA will outcompete the analyte for the silanol sites, reducing the tailing factor[4]. Crucial Note: Once a column is exposed to TEA, dedicate it exclusively to TEA methods. Amine modifiers are notoriously difficult to wash off completely and will alter the column's selectivity permanently.

References

  • Understanding HPLC Peak Tailing Scribd[Link]

  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies National Center for Biotechnology Information (PMC)[Link]

  • High Performance Liquid Chromatography : Theory Altai State Agricultural University (ASAU) [Link]

  • Loading Capacity of Amitriptyline using Luna® Omega and Kinetex® PS C18 Columns Phenomenex (Windows.net) [Link]

  • HPLC METHOD DEVELOPMENT, VALIDATION AND IMPURITY CHARACTERIZATION FOR AN ANTITUMOR HSP90 INHIBITOR -- PU-H71 (NSC 750424) National Center for Biotechnology Information (PMC)[Link]

Sources

Optimization

minimizing side reactions in 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine alkylation

Welcome to the Technical Support Center for the functionalization of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine . Working with this specific pyrazole-methanamine scaffold presents unique chemoselectivity challenges....

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine .

Working with this specific pyrazole-methanamine scaffold presents unique chemoselectivity challenges. The primary aliphatic amine is highly nucleophilic, making it prone to over-alkylation. Simultaneously, the 3-bromo substituent on the pyrazole ring is a liability under certain catalytic conditions, and the pyrazole nitrogen (N2) can undergo undesired quaternization if electrophilic conditions are too harsh.

This guide is designed for researchers and drug development professionals to troubleshoot side reactions, understand the mechanistic causality behind these issues, and implement field-proven, self-validating protocols.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does direct alkylation of this scaffold yield complex mixtures of secondary, tertiary, and quaternary amines? A: This is a classic kinetic problem driven by inductive effects. When the primary methanamine group (-CH₂NH₂) reacts with an alkyl halide, the resulting secondary amine product is more electron-rich than the starting material due to the electron-donating nature of the newly attached alkyl group. Consequently, the secondary amine outcompetes the primary amine for the remaining alkylating agent, leading to rapid over-alkylation[1].

Q2: I attempted a reductive amination using Pd/C and H₂ gas, but my product mass is missing 79 Da. What happened? A: You have experienced catalytic hydrodehalogenation. While the pyrazole ring is generally stable, Palladium(0) readily undergoes oxidative addition into the C(sp²)-Br bond at the 3-position of the pyrazole. Under an atmosphere of H₂, this intermediate undergoes hydride insertion and reductive elimination, replacing your bromine atom with a proton. To preserve the 3-bromo group for downstream cross-coupling, you must avoid transition-metal-catalyzed hydrogenation and instead use mild hydride donors[2].

Q3: Can the pyrazole ring itself be alkylated during this process? A: Yes, but it requires specific conditions. While N1 is protected by a methyl group, N2 possesses a lone pair. The primary aliphatic amine is vastly more nucleophilic than the aromatic pyrazole nitrogen. However, if you use a large excess of a highly reactive electrophile (e.g., methyl iodide, benzyl bromide) combined with prolonged heating, N2 will attack the electrophile, forming a highly polar, water-soluble pyrazolium salt that is often lost during aqueous workup.

Part 2: Decision Workflows & Mechanistic Pathways

DecisionTree Start Target: Mono-alkylation 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine Q1 Is the alkyl group available as an aldehyde/ketone? Start->Q1 RedAm Protocol A: Reductive Amination (NaBH(OAc)3 / DCE) Q1->RedAm Yes Q2 Is the alkylating agent a primary/secondary halide? Q1->Q2 No CsOH Protocol B: CsOH Promoted Direct Alkylation (DMF) Q2->CsOH Yes Protect Use Mono-Boc Protection Route Q2->Protect No / Complex

Decision tree for selecting the optimal alkylation strategy.

Mechanism RNH2 Primary Amine (Starting Material) Imine Imine Intermediate (Transient) RNH2->Imine Carbonyl Addition SecAm Secondary Amine (Target Product) RNH2->SecAm Direct Alkylation (Alkyl Halide) Imine->SecAm Hydride Reduction TertAm Tertiary Amine (Over-alkylation) SecAm->TertAm Excess Halide (High Nucleophilicity)

Mechanistic pathways showing reductive amination vs. over-alkylation risks.

Part 3: Troubleshooting Guides & Experimental Protocols

Protocol A: Chemoselective Reductive Amination (The Gold Standard)

When your desired alkyl group can be sourced as an aldehyde or ketone, reductive amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the most reliable method to prevent over-alkylation and preserve the 3-bromo group. The electron-withdrawing acetoxy groups make NaBH(OAc)₃ a mild hydride donor that selectively reduces the protonated iminium ion without reducing the unreacted carbonyl[2].

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine (1.0 equiv) and the target aldehyde/ketone (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Acid Catalysis (Optional but recommended for ketones): Add glacial acetic acid (1.0 equiv) to facilitate iminium ion formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise at 0 °C. Stir the suspension and allow it to warm to room temperature over 2–4 hours.

  • Quench & Workup: Quench carefully with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

Self-Validating System:

  • LCMS Checkpoint 1 (Pre-reduction): Before adding NaBH(OAc)₃, sample the reaction. You must observe the characteristic 1:1 isotopic doublet of the starting material at m/z 190/192 [M+H]⁺ decreasing, and the appearance of the imine intermediate.

  • LCMS Checkpoint 2 (Post-reduction): After reduction, the imine mass should shift by exactly +2 Da. The isotopic doublet at [M+H]⁺ and [M+2+H]⁺ must remain intact, proving the bromine atom was not cleaved.

Protocol B: CsOH-Promoted Direct Alkylation

If your alkyl group is only available as an unactivated alkyl halide, standard bases (K₂CO₃, DIPEA) will cause rampant over-alkylation. Instead, utilize the "Cesium Effect." Cesium hydroxide promotes highly chemoselective mono-N-alkylation. The large ionic radius of Cs⁺ creates a highly reactive, naked hydroxide/amine ion pair that drives the first alkylation, while the resulting secondary amine becomes sterically shielded by the cesium hydration sphere, halting further reaction[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask, add activated 4Å molecular sieves (200 mg/mmol) to anhydrous N,N-dimethylformamide (DMF) (0.1 M).

  • Base Addition: Add CsOH·H₂O (1.5 equiv) and 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine (1.0 equiv). Stir for 15 minutes at room temperature.

  • Alkylation: Add the alkyl halide (1.0 equiv) dropwise over 10 minutes. Stir at room temperature for 12–16 hours.

  • Workup: Filter through a Celite pad to remove sieves and inorganic salts. Dilute with EtOAc and wash extensively with 5% aqueous LiCl (3x) to remove DMF.

Self-Validating System:

  • Moisture Control: The 4Å sieves are critical. If the reaction turns sluggish or yields primary alcohols (hydrolysis of your alkyl halide), your sieves were not properly activated.

  • TLC Monitoring: Use a ninhydrin stain. The primary amine starting material will stain dark purple/brown. The secondary amine product will elute higher (less polar) and stain a distinct lighter color (often orange or faint brown). Stop the reaction at ~85% conversion to strictly prevent the tertiary amine from forming.

Part 4: Quantitative Data Summaries

The following table summarizes the expected outcomes and risk profiles of various alkylation modalities applied specifically to the 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine scaffold.

Reaction ModalityReagents / SolventMono-alkylation YieldOver-alkylation RiskDehalogenation Risk
Direct Alkylation (Standard) K₂CO₃, Alkyl-X, MeCN30–50%High (>30%)None
Catalytic Reductive Amination H₂, Pd/C, Carbonyl, MeOH<10%LowCritical (>80%)
Hydride Reductive Amination NaBH(OAc)₃, Carbonyl, DCE85–95%Very Low (<5%)None
CsOH-Promoted Alkylation CsOH·H₂O, Alkyl-X, DMF75–85%Low (<10%)None

Part 5: References

  • Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines. Organic Letters, 1(12), 1893–1896.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine and its 4-bromo Analog for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, pyrazole-containing compounds are of significant interest due to their diverse biological activities. The strategic functionalization of the pyrazole ring is a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and drug discovery, pyrazole-containing compounds are of significant interest due to their diverse biological activities. The strategic functionalization of the pyrazole ring is a key step in modulating the pharmacological profile of these molecules. This guide provides an in-depth comparison of the reactivity of two closely related building blocks: 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine and its 4-bromo analog, 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)methanamine. Understanding the nuanced differences in their reactivity is paramount for researchers aiming to efficiently synthesize novel derivatives for drug development pipelines.

This comparison will delve into the electronic and steric factors governing the reactivity of the bromine substituent at the C3 and C4 positions of the pyrazole ring. We will explore their behavior in common and crucial synthetic transformations, such as palladium-catalyzed cross-coupling reactions, providing experimental insights to guide your synthetic strategies.

Structural and Electronic Landscape

The position of the bromine atom on the pyrazole ring significantly influences the electron distribution and, consequently, the reactivity of the C-Br bond. In the pyrazole ring, the C4 position is generally considered the least reactive towards electrophilic substitution, while the C3 and C5 positions are more susceptible to nucleophilic attack.[1]

  • 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine (3-bromo isomer): The bromine atom at the C3 position is adjacent to a nitrogen atom, which exerts an electron-withdrawing inductive effect, making the C3 carbon more electrophilic. This generally leads to a higher reactivity of the C3-Br bond in nucleophilic substitution and cross-coupling reactions compared to the C4-Br bond.[2]

  • 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)methanamine (4-bromo isomer): The bromine atom at the C4 position is less influenced by the ring nitrogens. The C4 position of the pyrazole ring is known to be the least reactive position in many transformations.[3] However, recent advancements in catalysis have enabled selective functionalization at this site.[3][4]

Property1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine1-(4-bromo-1-methyl-1H-pyrazol-5-yl)methanamine
CAS Number Not readily available2460756-59-4[5]
Molecular Formula C5H8BrN3C5H8BrN3
Molecular Weight 190.04 g/mol 190.04 g/mol
Predicted Reactivity Higher reactivity at C-Br bondLower reactivity at C-Br bond
Key Synthetic Applications Building block for substitution at C3Building block for substitution at C4

Table 1. Comparative Properties of the 3-bromo and 4-bromo Pyrazole Isomers.

Comparative Reactivity in Key Synthetic Transformations

To empirically compare the reactivity of these two isomers, a series of standardized experiments can be conducted. Below are detailed protocols for two of the most common and synthetically valuable transformations in drug discovery: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

Experimental Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation. This experiment will compare the rate and yield of the reaction of both isomers with a common boronic acid. Generally, 3-bromopyrazoles tend to react faster than 4-bromopyrazoles in Suzuki-Miyaura couplings.[2]

Objective: To compare the relative reactivity of the 3-bromo and 4-bromo isomers in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_analysis Analysis Reactant_3Br 3-Bromo Isomer Reaction_3Br Reaction A Reactant_3Br->Reaction_3Br Reactant_4Br 4-Bromo Isomer Reaction_4Br Reaction B Reactant_4Br->Reaction_4Br Boronic_Acid Phenylboronic Acid Boronic_Acid->Reaction_3Br Boronic_Acid->Reaction_4Br Catalyst Pd(PPh3)4 Catalyst->Reaction_3Br Catalyst->Reaction_4Br Base K2CO3 Base->Reaction_3Br Base->Reaction_4Br Solvent Dioxane/H2O Solvent->Reaction_3Br Solvent->Reaction_4Br LCMS LC-MS Analysis (Conversion %) NMR 1H NMR (Product Characterization) Reaction_3Br->LCMS Reaction_3Br->NMR Reaction_4Br->LCMS Reaction_4Br->NMR Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_analysis Analysis Reactant_3Br 3-Bromo Isomer Reaction_3Br Reaction C Reactant_3Br->Reaction_3Br Reactant_4Br 4-Bromo Isomer Reaction_4Br Reaction D Reactant_4Br->Reaction_4Br Amine Benzylamine Amine->Reaction_3Br Amine->Reaction_4Br Catalyst Pd2(dba)3 Catalyst->Reaction_3Br Catalyst->Reaction_4Br Ligand Xantphos Ligand->Reaction_3Br Ligand->Reaction_4Br Base Cs2CO3 Base->Reaction_3Br Base->Reaction_4Br Solvent Toluene Solvent->Reaction_3Br Solvent->Reaction_4Br HPLC HPLC Analysis (Yield %) NMR 1H NMR (Product Characterization) Reaction_3Br->HPLC Reaction_3Br->NMR Reaction_4Br->HPLC Reaction_4Br->NMR

Sources

Comparative

High-Performance Liquid Chromatography (HPLC) Method Validation for 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine Purity Analysis: A Comparative Guide

Introduction & Analytical Challenge 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine is a highly functionalized pyrazole derivative utilized as a critical building block in pharmaceutical synthesis. From a chromatographic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenge

1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine is a highly functionalized pyrazole derivative utilized as a critical building block in pharmaceutical synthesis. From a chromatographic perspective, this compound presents a distinct challenge: it is highly polar and features a primary methanamine group (pKa ~9.5).

When analyzed using conventional reversed-phase HPLC, basic amines frequently undergo secondary ion-exchange processes with residual silanols (Si–O⁻) on the silica stationary phase[1]. Because these electrostatic interactions are kinetically slower than hydrophobic partitioning, they lead to severe peak asymmetry (tailing), poor resolution from closely eluting impurities, and compromised quantitation accuracy[2].

To establish a robust, stability-indicating purity assay that complies with the updated ICH Q2(R2) guidelines[3], analytical scientists must select a column chemistry that actively mitigates these secondary interactions.

Column Chemistry Comparison: Experimental Data

To objectively evaluate the optimal stationary phase, we compared three distinct column chemistries under identical gradient conditions (Mobile Phase A: 10 mM Ammonium Bicarbonate pH 9.0; Mobile Phase B: Acetonitrile).

  • Standard C18: Relies purely on hydrophobic interactions.

  • Polar-Embedded C18: Incorporates an embedded carbamate/amide group near the silica surface.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Utilizes a polar stationary phase for orthogonal hydrophilic partitioning (Note: HILIC was run with reversed mobile phase ratios, starting at 90% Acetonitrile).

Table 1: Comparative Chromatographic Performance (Target Analyte Concentration: 1.0 mg/mL)
Column ChemistryRetention Time (tR)Tailing Factor (Tf)Theoretical Plates (N)Resolution (Rs) from Impurity AVerdict
Standard C18 3.2 min2.454,2001.1Fail (Severe tailing, poor Rs)
Polar-Embedded C18 4.8 min1.0812,5003.4Pass (Optimal symmetry & Rs)
HILIC 8.5 min1.1510,8004.1Pass (Excellent retention, longer run)
The Causality Behind the Choices

Why did the Standard C18 fail while the Polar-Embedded C18 succeeded? The standard C18 column suffers from the "silanol effect." At pH 9.0, residual silanols are fully ionized. The positively charged primary amine of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine binds strongly to these anionic sites.

The Polar-Embedded C18 resolves this via a "virtual shield" mechanism. The embedded polar group forms a localized hydration layer via hydrogen bonding with the mobile phase. This aqueous barrier electrostatically repels the protonated amine, preventing it from reaching the underlying silanols. Consequently, the tailing factor drops from an unacceptable 2.45 to a near-perfect 1.08, confirming that electrostatic interactions are a primary critical method attribute (CMA) affecting peak shape[2].

ColumnSelection Start Target Analyte: 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine Assess Assess Physicochemical Properties: Basic Amine (pKa ~9.5), Polar Start->Assess StandardC18 Standard C18 Column Result: Severe Peak Tailing (Silanol Interactions) Assess->StandardC18 Hydrophobic Retention PolarC18 Polar-Embedded C18 Result: Symmetrical Peaks (Silanol Shielding) Assess->PolarC18 Shielded Retention HILIC HILIC Column Result: Strong Retention (Orthogonal Selectivity) Assess->HILIC Hydrophilic Partitioning

Figure 1: Decision matrix for selecting column chemistry based on analyte physicochemical properties.

Self-Validating HPLC Method Protocol (ICH Q2(R2) Compliant)

Based on the comparative data, the Polar-Embedded C18 column was selected for full method validation. A robust validation protocol must be a self-validating system —meaning each experimental step contains internal mathematical or physical controls to verify its own success, aligning with the latest ICH Q2(R2) framework[3].

Step 1: Specificity via Forced Degradation
  • Objective: Prove the method is stability-indicating and can separate the active pharmaceutical ingredient (API) from its degradants.

  • Protocol: Subject 1.0 mg/mL of the analyte to 0.1N HCl, 0.1N NaOH, 3% H₂O₂, and thermal stress (60°C) for 24 hours. Neutralize and inject.

  • Self-Validating Control: Utilize a Photodiode Array (PDA) detector to calculate the Peak Purity Angle and Peak Purity Threshold. The validation succeeds only if the Purity Angle < Purity Threshold for the main peak, mathematically proving no co-eluting degradants are hidden beneath the API peak.

Step 2: Linearity and Range
  • Objective: Demonstrate proportional detector response.

  • Protocol: Prepare a 7-point calibration curve ranging from 0.05% (Reporting Threshold) to 150% of the nominal target concentration (1.0 mg/mL).

  • Self-Validating Control: Do not rely solely on the correlation coefficient ( R2>0.999 ). Generate a residual plot . The step is internally validated if the residuals are randomly distributed around zero. A distinct pattern (e.g., a U-shape) indicates a failing, non-linear detector response model.

Step 3: Accuracy (Spike Recovery)
  • Objective: Ensure the method quantifies the exact true value.

  • Protocol: Spike known amounts of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine into a synthetic placebo matrix at 50%, 100%, and 150% levels. Perform in triplicate (9 determinations total).

  • Self-Validating Control: Calculate the % Recovery. The system validates itself if the y-intercept of the recovery regression line passes through zero (within 95% confidence intervals), proving the absence of proportional matrix interference.

Step 4: Precision (Repeatability & Intermediate Precision)
  • Objective: Confirm the method is reproducible across different days, analysts, and instruments.

  • Protocol: Inject 6 independent preparations of the 100% target concentration sample.

  • Self-Validating Control: The System Suitability Test (SST) acts as the gatekeeper. Before sample analysis begins, 5 replicate injections of the standard must yield a %RSD 2.0%, and a tailing factor 1.5. If the SST fails, the sequence automatically aborts, preventing the generation of invalid precision data.

Step 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: Determine the lowest reliably measurable concentration.

  • Protocol: Perform serial dilutions of the standard down to the expected LOD/LOQ levels.

  • Self-Validating Control: Measure the peak-to-peak baseline noise over a blank injection. The LOD is validated when the Signal-to-Noise (S/N) ratio is exactly 3:1, and the LOQ is validated when S/N 10:1 with a precision of %RSD 10% at the LOQ level.

ValidationProtocol Phase1 1. Specificity Forced Degradation (Acid, Base, Ox, Heat) Phase2 2. Linearity & Range 0.5% to 150% Target Concentration Phase1->Phase2 Phase3 3. Accuracy Spike Recovery (50%, 100%, 150%) Phase2->Phase3 Phase4 4. Precision Repeatability & Intermediate Phase3->Phase4 Phase5 5. LOD / LOQ Signal-to-Noise (3:1 and 10:1) Phase4->Phase5

Figure 2: Sequential ICH Q2(R2) method validation workflow featuring self-validating internal controls.

Conclusion

For the purity analysis of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine, traditional C18 chemistries fall short due to unmitigated silanol-amine interactions. By transitioning to a Polar-Embedded C18 column, analysts can achieve superior peak symmetry and resolution. Coupling this optimized chemistry with a self-validating ICH Q2(R2) protocol ensures that the resulting analytical method is not only highly accurate but also robust enough to withstand rigorous regulatory scrutiny.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Development and validation of simple and sensitive HPLC-UV method for ethambutol hydrochloride detection following transdermal application Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Development and Optimization of Liquid Chromatography Analytical Methods by Using AQbD Principles: Overview and Recent Advances Source: ACS Omega (American Chemical Society) URL: [Link]

Sources

Validation

bioisosteric replacement comparing 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine and phenylmethanamines

The Bioisosteric Paradigm: Escaping the "Flatland" of Phenyl Rings In medicinal chemistry, the phenylmethanamine (benzylamine) motif is a ubiquitous building block, prized for its synthetic accessibility and ability to p...

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Author: BenchChem Technical Support Team. Date: April 2026

The Bioisosteric Paradigm: Escaping the "Flatland" of Phenyl Rings

In medicinal chemistry, the phenylmethanamine (benzylamine) motif is a ubiquitous building block, prized for its synthetic accessibility and ability to project a basic amine into solvent-exposed regions or acidic binding pockets. However, electron-rich aromatic rings like benzene are prime liabilities for Cytochrome P450 (CYP)-mediated oxidative metabolism (e.g., epoxidation and hydroxylation)[1]. Furthermore, the high lipophilicity of unsubstituted phenyl rings (ClogP ≈ 2.14) often leads to suboptimal aqueous solubility and non-specific off-target binding[2].

To overcome these limitations, replacing the phenyl core with a substituted pyrazole—specifically 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine —represents a highly effective bioisosteric strategy[3]. Pyrazoles inherently possess lower lipophilicity (unsubstituted pyrazole ClogP ≈ 0.24) and alter the electronic distribution of the molecule, shielding it from rapid oxidative degradation[2].

This guide objectively compares the physicochemical, metabolic, and structural performance of phenylmethanamines against their 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine counterparts, providing actionable experimental workflows for validation.

Structural & Electronic Profiling

The transition from a phenyl ring to a functionalized pyrazole introduces profound changes to the molecule's interaction vectors.

  • Aromaticity & Metabolism: The incorporation of two adjacent nitrogen atoms in the pyrazole ring creates an electron-deficient π-system compared to benzene. This electron deficiency strongly disfavors CYP450-mediated electrophilic aromatic oxidation[1].

  • Conformational Locking: Unsubstituted pyrazoles exist as a mixture of tautomers, complicating Structure-Activity Relationships (SAR)[4]. The N1-methyl group permanently locks the tautomeric state, ensuring a single, predictable bioactive conformation while slightly increasing membrane permeability.

  • Novel Interaction Vectors: The C3-bromo substitution serves a dual purpose. Sterically, it acts as a lipophilic anchor to occupy hydrophobic sub-pockets (e.g., S1 pockets in proteases). Electronically, the polarizability of the bromine atom creates a localized region of positive charge (a σ-hole), enabling highly directional halogen bonding with protein backbone carbonyls—an interaction entirely absent in standard phenylmethanamines.

G cluster_phenyl Phenylmethanamine (Benzylamine) cluster_pyrazole 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine P_Ring Phenyl Ring (High LogP, CYP Liability) P_Amine Primary Amine (H-Bond Donor/Acceptor) P_Ring->P_Amine CH2 Linker Py_Ring Pyrazole Core (Lower LogP, High Sol.) Py_NMe N1-Methyl (Blocks Tautomerism) Py_Ring->Py_NMe N1 Substitution Py_Br C3-Bromo (Halogen Bond Donor) Py_Ring->Py_Br C3 Substitution Py_Amine Primary Amine (H-Bond Donor/Acceptor) Py_Ring->Py_Amine C5-CH2 Linker

Fig 1. Structural and interaction vector comparison of the two bioisosteres.

Comparative Quantitative Data

To demonstrate the empirical advantages of this bioisosteric replacement, we compare the baseline metrics of a standard halogenated benzylamine (3-Bromobenzylamine) against the target pyrazole bioisostere.

Physicochemical Metric3-Bromobenzylamine (Control)1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)methanamineCausality / Impact
Calculated LogP (ClogP) ~ 1.85~ 0.95Pyrazole core drastically reduces lipophilicity[2], reducing non-specific binding.
Amine pKa 9.38.8Electron-withdrawing nature of the pyrazole slightly lowers basicity, improving membrane permeability at physiological pH.
Aqueous Solubility (pH 7.4) 0.45 mM2.15 mMLower ClogP and increased polarity of the heteroaromatic ring drive a ~4.5x increase in thermodynamic solubility.
HLM Stability (t½) 18 min> 60 minElectron-deficient pyrazole resists CYP-mediated aromatic hydroxylation[1].
Tautomeric States 11N1-methylation prevents the tautomerization typical of free pyrazoles[4].

Experimental Workflows & Protocols

To validate the data presented above, the following self-validating protocols must be executed. As an application scientist, I emphasize not just what to do, but why each step is critical for data integrity.

Protocol A: High-Throughput Microsomal Stability Assay (HLM)

This assay determines the intrinsic clearance of the bioisosteres by exposing them to Human Liver Microsomes (HLM).

  • Preparation: Prepare a 10 mM stock of both the phenylmethanamine and the pyrazole bioisostere in 100% DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4). Causality: Potassium phosphate is used because it mimics physiological pH and does not inhibit CYP enzymes like some organic buffers.

  • Microsome Addition: Add HLM to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. Causality: NADPH is the obligate electron donor for CYP450s. A parallel control without NADPH must be run to differentiate CYP-mediated metabolism from non-oxidative degradation (e.g., amidases/esterases).

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting the enzymatic reaction precisely at the target time point while precipitating proteins for clean LC-MS/MS injection.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the elimination half-life ( t1/2​ ).

Protocol B: Kinetic Aqueous Solubility via Nephelometry

Unlike thermodynamic shake-flask methods, nephelometry is a high-throughput kinetic assay ideal for early-stage bioisostere screening.

  • Serial Dilution: Create a 10-point serial dilution of the compound in 100% DMSO (ranging from 10 mM down to 0.01 mM).

  • Aqueous Spiking: Transfer 5 µL of each DMSO stock into 95 µL of PBS (pH 7.4) in a 96-well clear-bottom plate. The final DMSO concentration is 5%. Causality: Maintaining a constant 5% DMSO concentration ensures that solubility differences are strictly due to the compound's structure, not solvent effects.

  • Incubation: Incubate the plate at room temperature for 2 hours to allow precipitation to reach equilibrium.

  • Nephelometric Reading: Read the plate using a laser nephelometer. Causality: Nephelometry measures the light scattered by insoluble particles. The point at which light scattering sharply increases above the baseline indicates the kinetic solubility limit of the bioisostere.

Workflow Start Compound Library (Phenyl vs. Pyrazole) Sub1 Physicochemical Profiling Start->Sub1 Sub2 In Vitro ADME Start->Sub2 Sol Kinetic Solubility (Nephelometry) Sub1->Sol LogD LogD (pH 7.4) (Shake-Flask/LC-MS) Sub1->LogD Data Data Synthesis & SAR Modeling Sol->Data LogD->Data HLM Liver Microsomal Stability (HLM/RLM t1/2) Sub2->HLM CYP CYP450 Phenotyping (Fluorogenic Assay) Sub2->CYP HLM->Data CYP->Data

Fig 2. High-throughput experimental workflow for validating bioisosteric replacements.

Conclusion

Replacing a phenylmethanamine with 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine is a highly rational design choice for modern drug development. By leveraging the electron-deficient nature of the pyrazole core, researchers can dramatically improve metabolic stability[1]. Simultaneously, the strategic placement of the N1-methyl and C3-bromo groups prevents tautomeric ambiguity[4] and introduces novel halogen-bonding capabilities, offering a superior physicochemical profile over traditional aromatic amines.

References

  • Source: National Institutes of Health (nih.gov)
  • Source: PharmaBlock (pharmablock.com)
  • Source: Cambridge MedChem Consulting (cambridgemedchemconsulting.com)
  • Title: Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)

Sources

Comparative

Validating the Structural Integrity of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine: A Comparative Guide to 2D NOESY NMR

In small molecule drug discovery, pyrazole scaffolds are ubiquitous due to their favorable physicochemical properties and diverse biological activities. However, the synthesis of these heterocycles—specifically the N-alk...

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Author: BenchChem Technical Support Team. Date: April 2026

In small molecule drug discovery, pyrazole scaffolds are ubiquitous due to their favorable physicochemical properties and diverse biological activities. However, the synthesis of these heterocycles—specifically the N-alkylation of asymmetrically ring-substituted 1H-pyrazoles—typically results in the formation of a mixture of regioisomeric N-substituted products 1[1].

For the target compound 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine , distinguishing it from its regioisomer, 1-(5-bromo-1-methyl-1H-pyrazol-3-yl)methanamine , is a critical quality control step. Because the spatial arrangement of functional groups dictates target binding affinity and pharmacokinetics, structural validation must be absolute. This guide provides a comprehensive comparative analysis of analytical modalities, demonstrating why 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR remains the gold standard for validating the regiochemistry of such heterocycles.

The Physics of the Problem: Causality in NOESY

The Nuclear Overhauser Effect (NOE) relies on dipole-dipole cross-relaxation between nuclear spins that are close in space (< 5 Å), independent of through-bond scalar coupling. Because the NOE intensity is proportional to the 1/r6 dependence of internuclear distances between protons, it serves as a highly sensitive "molecular ruler"2[2].

For small molecules (MW < 500 Da) in non-viscous solvents, the molecular tumbling rate is fast (the extreme narrowing limit, ωτc​≪1 ). This results in positive NOE enhancements that build up slowly. Consequently, the choice of the mixing time ( τm​ ) is the most critical causal factor in the experiment:

  • Too short: Cross-peaks are lost in the baseline noise.

  • Too long: Spin diffusion (secondary NOEs) occurs, where magnetization transfers through intermediate protons, leading to false-positive spatial correlations.

Comparative Analysis of Analytical Modalities

While 2D NOESY is powerful, it is essential to objectively compare its performance against alternative structural validation techniques to understand its specific advantages for pyrazole regiochemistry. The non-selective nature of the 2D NOESY scheme allows the elucidation of all intramolecular NOEs in a single experiment, offering a clear advantage over corresponding 1D schemes 3[3].

Table 1: Comparative Performance of Structural Validation Modalities
ModalityPhysical BasisKey Advantage for PyrazolesLimitationTurnaround Time
2D NOESY Dipole-dipole cross-relaxation ( 1/r6 )Maps all spatial proton proximities (< 5 Å) simultaneously.Requires optimized mixing time ( τm​ ) to prevent spin diffusion.2 - 12 hours
1D NOE (DPFGSE) Selective inversion and cross-relaxationHigh sensitivity for specific, targeted proton pairs.Requires prior knowledge of targets; susceptible to subtraction artifacts.10 - 30 mins
2D HMBC 2JCH​ and 3JCH​ scalar couplingsUnambiguous through-bond connectivity to quaternary carbons.Fails if critical 3J couplings across heteroatoms are weak or absent.1 - 4 hours
X-Ray Crystallography Electron density diffractionAbsolute stereochemistry and regiochemistry proof.Requires high-quality single crystals, which are often difficult to grow.Days - Weeks

Structural Proof: Differentiating the Regioisomers

NOESY NMR analysis is routinely used to indicate a NOESY interaction between the proton at the C-5 position of the pyrazole ring with the proton at the substituent attached to the pyrazole nitrogen, thereby establishing the regiochemistry 4[4].

For 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine , the N1-methyl group is spatially adjacent to the C5-methanamine ( −CH2​NH2​ ) group. The internuclear distance between the N−CH3​ protons and the C5−CH2​ protons is approximately 2.8 Å.

Conversely, in the 1-(5-bromo-1-methyl-1H-pyrazol-3-yl)methanamine isomer, the N1-methyl is adjacent to the C5-bromine atom, which lacks protons. The distance from the N−CH3​ to the C3−CH2​ group across the ring exceeds 6.0 Å. Therefore, the binary presence or absence of a strong NOE cross-peak between the N−CH3​ signal (~3.8 ppm) and the C5−CH2​ signal (~3.9 ppm) unambiguously validates the substitution pattern.

LogicTree Root Isomer Mixture N-Alkylation of Pyrazole Q Observe NOE between N-CH3 and C5-CH2? Root->Q Yes YES (Distance ~2.8 Å) Positive Cross-Peak Q->Yes No NO (Distance > 6.0 Å) No Cross-Peak Q->No IsomerA 1-(3-bromo-1-methyl-1H- pyrazol-5-yl)methanamine Yes->IsomerA IsomerB 1-(5-bromo-1-methyl-1H- pyrazol-3-yl)methanamine No->IsomerB

Logical differentiation of pyrazole regioisomers based on NOESY cross-peaks.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the NMR protocol must be a self-validating system. This means establishing the intrinsic relaxation properties of the specific sample before executing the multidimensional acquisition. For small molecules like substituted pyrazoles, a 1D NOE difference experiment or a 2D NOESY experiment can be employed5[5].

Workflow A 1. Sample Preparation (5-10 mg in CDCl3) B 2. Degassing (Remove Paramagnetic O2) A->B C 3. T1 Relaxation Measurement (Inversion Recovery) B->C D 4. Parameter Optimization (Set D1 > 5*T1, τm ≈ 0.8*T1) C->D E 5. 2D NOESY Acquisition (Phase-Sensitive, 256 t1) D->E F 6. Data Processing (Zero-Filling, Windowing) E->F

Self-validating workflow for 2D NOESY NMR acquisition and parameter optimization.

Step-by-Step Methodology

Step 1: Sample Preparation & Degassing

  • Action: Dissolve 5–10 mg of the purified pyrazole in 0.6 mL of deuterated solvent (e.g., CDCl3​ or DMSO−d6​ ).

  • Causality: Paramagnetic dissolved oxygen ( O2​ ) provides an efficient non-radiative relaxation pathway ( T1​ shortening) that quenches the NOE effect. Degas the sample using at least three freeze-pump-thaw cycles or by sparging with inert N2​ gas for 10 minutes.

Step 2: T1​ Measurement (Inversion Recovery)

  • Action: Execute a standard 1D inversion recovery experiment ( 180∘−τ−90∘ ) to measure the longitudinal relaxation time ( T1​ ) of the N−CH3​ and CH2​ protons.

  • Self-Validation: The relaxation delay ( D1​ ) for the NOESY must be set to ≥5×T1​ of the slowest relaxing proton of interest. This ensures a complete return to thermal equilibrium between scans, preventing spectral artifacts and false integrations.

Step 3: Parameter Optimization & 2D NOESY Acquisition

  • Action: Set the mixing time ( τm​ ). For small molecules, τm​ is typically optimized to a value suitable for small molecules (typically 300-800 ms) 5[5].

  • Action: Acquire a phase-sensitive 2D NOESY spectrum using 256 t1​ increments and 16-32 scans per increment to achieve a sufficient signal-to-noise ratio.

Step 4: Data Processing & Interpretation

  • Action: Apply a squared sine-bell or Gaussian window function in both dimensions to minimize t1​ noise and truncation artifacts. Zero-fill to a 2048×1024 matrix.

  • Action: Phase the diagonal peaks to be purely positive (absorptive). In the extreme narrowing limit, the NOE cross-peaks will appear with the opposite phase (negative) to the diagonal. Extract the row corresponding to the N−CH3​ resonance and verify the presence of the C5−CH2​ cross-peak.

Conclusion

Validating the structural integrity of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine requires definitive proof of spatial atomic arrangements. While techniques like HMBC provide excellent through-bond connectivity, the absence of a coupling pathway across certain heteroatoms can leave regiochemical ambiguity. By employing a self-validating 2D NOESY protocol, researchers obtain a direct, unambiguous map of the molecule's spatial geometry, ensuring absolute confidence in the regiochemical assignment prior to downstream biological or pharmaceutical application.

References

  • Preparation of Indole Containing Building Blocks for the Regiospecific Construction of Indole Appended Pyrazoles and Pyrroles Source: PMC (nih.gov) URL:[Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships Source: RSC Publishing (rsc.org) URL:[Link]

  • Chapter 2: Homonuclear Cross-relaxation and Cross-correlation in Small Molecules and in Soft Matter Source: RSC Books (rsc.org) URL:[Link]

  • Introducing Complex NMR Mixtures at the Undergraduate Level Source: SAPUB URL:[Link]

Sources

Validation

comparative pharmacokinetics of brominated vs fluorinated pyrazole methanamines

Comparative Pharmacokinetics of Brominated vs. Fluorinated Pyrazole Methanamines: A Structural Optimization Guide As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Pharmacokinetics of Brominated vs. Fluorinated Pyrazole Methanamines: A Structural Optimization Guide

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the "halogen paradox" in pyrazole-based scaffolds. Pyrazole methanamines are privileged structures in medicinal chemistry, frequently deployed in the design of kinase inhibitors, anti-tumor agents, and monoamine oxidase (MAO) modulators. When optimizing these scaffolds, substituting a hydrogen atom with a halogen is a classic strategy to modulate lipophilicity and target engagement. However, the choice between fluorine and bromine dictates a profound divergence in pharmacokinetic (PK) fate.

This guide objectively compares the PK profiles of fluorinated versus brominated pyrazole methanamines, providing actionable experimental frameworks and mechanistic insights for drug development professionals.

Physicochemical and Pharmacokinetic Profiling

To illustrate the divergence, we compare two matched molecular pairs of a model pyrazole-3-methanamine scaffold: one bearing a 5-fluoro substitution and the other a 5-bromo substitution. The quantitative data below summarizes typical findings when evaluating these halogenated variants.

Table 1: Comparative In Vitro and In Vivo PK Parameters

Parameter5-Fluoro-Pyrazole Methanamine5-Bromo-Pyrazole MethanamineCausality / Mechanistic Insight
LogP (Lipophilicity) ~2.4~3.8Bromine's larger van der Waals radius and lower electronegativity significantly increase lipophilicity compared to the highly electronegative, tightly bound fluorine.
Hepatic Clearance (µL/min/10⁶ cells) 8.2 (Low)42.5 (High)Fluorine blocks oxidative metabolism. Brominated analogs are highly lipophilic, driving non-specific binding and rapid CYP-mediated clearance[1].
Half-life ( t1/2​ ) in vivo (Rodent, hrs) 6.51.2The metabolic shielding of fluorine extends systemic circulation, whereas bromine's vulnerability to hepatic extraction truncates half-life.
Volume of Distribution ( Vd​ , L/kg) 1.24.8High lipophilicity of the brominated analog causes extensive tissue partitioning, reducing functional plasma concentration.

Mechanistic Causality: The Halogen Effect on Pyrazole Clearance

The strategic placement of halogens in drug scaffolds fundamentally alters their interaction with metabolic enzymes. Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect. In a pyrazole methanamine, a fluorine atom withdraws electron density from the pyrazole ring and the adjacent methanamine group. This lowers the basicity (pKa) of the amine, reducing its protonation state at physiological pH, which in turn enhances membrane permeability and oral bioavailability. Furthermore, the high strength of the C–F bond and its polarity are routinely leveraged to increase metabolic stability and fine-tune lipophilicity in pyrazole cores[2]. The introduction of fluorine optimizes pharmacokinetic properties and has been shown to successfully reduce human hepatocyte clearance compared to non-halogenated or heavier halogen counterparts[1].

In contrast, bromine is larger, highly polarizable, and less electronegative. While brominated analogues often exhibit the highest biological potency due to favorable steric and electronic balances within target active sites, their rapid clearance and potential toxicological concerns often relegate them to being potency markers rather than clinical candidates[3]. This elevated lipophilicity drives the molecule into the hydrophobic active sites of hepatic CYP450 enzymes (particularly CYP3A4 and CYP2D6). The weaker C-Br bond is highly susceptible to metabolic displacement or oxidation, leading to rapid phase I clearance.

Experimental Methodology: Self-Validating Microsomal Stability Protocol

To objectively compare the clearance rates of these halogenated variants, a robust in vitro human liver microsome (HLM) stability assay is required. This protocol is designed as a self-validating system : it incorporates high-clearance and low-clearance reference standards to ensure the enzymatic activity of the microsomes and the analytical integrity of the LC-MS/MS readout are functioning correctly before any test data is accepted.

Step-by-Step Protocol: HLM Intrinsic Clearance ( CLint​ ) Assay Rationale: Microsomal assays isolate Phase I oxidative metabolism. By calculating the rate of parent compound depletion, we can accurately predict hepatic clearance and identify metabolic liabilities early in the pipeline.

  • Preparation of Reagents:

    • Thaw Human Liver Microsomes (HLMs) on ice.

    • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Causality: The specific pH and magnesium co-factors are strictly required to maintain the structural integrity and catalytic function of the CYP450 heme centers.

    • Prepare 10 mM NADPH regenerating system solutions.

  • Incubation Mixture Assembly & Self-Validation:

    • In a 96-well plate, combine 0.5 mg/mL HLMs with 1 µM of the test compound (Fluorinated or Brominated pyrazole methanamine).

    • Self-Validation Control: Include Verapamil (1 µM) as a high-clearance positive control and Warfarin (1 µM) as a low-clearance negative control in separate wells. System Rule: If Verapamil is not depleted by >70% at 30 minutes, the assay is invalid and must be repeated.

  • Reaction Initiation:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system (final volume 100 µL/well). Causality: CYP450 enzymes require NADPH as an obligate electron donor; adding it last ensures all baseline binding has equilibrated before metabolism begins.

  • Time-Course Sampling & Quenching:

    • At time points 0, 5, 15, 30, and 60 minutes, extract a 15 µL aliquot from each well.

    • Immediately quench the reaction by adding the aliquot to 135 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly denatures and precipitates microsomal proteins, halting enzymatic activity and releasing any protein-bound drug into the solvent for accurate quantification.

  • LC-MS/MS Quantification & Data Analysis:

    • Centrifuge the quenched plates at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS (MRM mode).

    • Plot the natural log of the percentage of parent compound remaining versus time. Calculate the slope (-k) to determine the in vitro half-life ( t1/2​=0.693/k ).

Workflow Visualization

The following diagram illustrates the logical progression from scaffold library generation to in vivo validation, highlighting the divergent paths of the halogenated analogs.

G N1 Halogenated Pyrazole Methanamine Library N2 In Vitro Microsomal Stability (HLM/MLM) N1->N2 N3 Fluorinated Scaffold (Low Clearance) N2->N3 CYP450 Resistance N4 Brominated Scaffold (High Clearance) N2->N4 Rapid Metabolism N5 In Vivo PK Profiling (Rodent Models) N3->N5 High Bioavailability N4->N5 High Vd, Short t1/2 N6 Lead Optimization Selection N5->N6

Workflow of divergent PK screening paths for fluorinated vs. brominated pyrazoles.

Strategic Recommendations

When optimizing pyrazole methanamines, the empirical data strongly favors fluorination for systemic therapies requiring sustained plasma exposure. While bromination can act as a potent pharmacodynamic driver by maximizing halogen bonding within the target pocket, its profound PK liabilities often severely restrict its therapeutic window. If a brominated scaffold must be pursued due to strict target-binding requirements, formulation strategies (e.g., sustained-release matrices) or localized delivery routes must be implemented early in the development pipeline to mitigate systemic clearance.

References[3] Title: Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents

Source: PMC (National Institutes of Health) URL: [Link]2] Title: Fluorinated Pyrazoles: From Synthesis to Applications | Chemical Reviews Source: ACS Publications URL: [Link]1] Title: Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules Source: MDPI URL: [Link]

Sources

Comparative

Analytical Reference Standards for 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine Quantification: A Comprehensive Comparison Guide

Accurate quantification of complex pharmaceutical building blocks is the bedrock of robust drug development. For highly specific intermediates like 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine (CAS 1557662-14-2) [1],...

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Author: BenchChem Technical Support Team. Date: April 2026

Accurate quantification of complex pharmaceutical building blocks is the bedrock of robust drug development. For highly specific intermediates like 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine (CAS 1557662-14-2) [1], the selection of analytical reference standards dictates the reliability of the entire analytical control strategy.

This guide objectively compares the performance of different reference standard grades—ranging from in-house synthesized materials to ISO 17034 Certified Reference Materials (CRMs)—and provides a self-validating, step-by-step methodology for the precise quantification of this pyrazole derivative.

The Causality of Standard Selection: Chemistry Meets Metrology

The structural nuances of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine demand stringent standard selection due to two primary chemical factors:

  • The Bromine Isotopic Signature: Bromine naturally occurs as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. In mass spectrometry (MS), this creates a distinct M and M+2 doublet. If an uncertified, in-house standard undergoes even minor degradation (e.g., partial debromination due to poor storage), the isotopic ratio shifts. Calibrating against a degraded standard leads to massive, systemic quantification errors.

  • The Methanamine Moiety: The primary amine group (-CH 2​ NH 2​ ) makes the molecule highly polar and basic. On standard reversed-phase C18 columns, this leads to secondary interactions with free silanols, causing severe peak tailing and elution near the void volume where matrix suppression is highest.

To mitigate these risks, analytical procedures must be developed using standards that guarantee homogeneity, stability, and metrological traceability, as outlined by the ICH Q2(R2) guidelines for the validation of analytical procedures[2].

Comparative Analysis of Reference Standard Grades

Not all reference standards are created equal. The choice of standard impacts the Total Analytical Error (TAE) and regulatory compliance. Below is an objective comparison of standard grades used for quantifying 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine.

Table 1: Performance Comparison of Standard Grades in LC-MS/MS Quantification
Standard GradeTraceability & CertificationAccuracy (% Bias)Precision (% RSD)Matrix Effect CorrectionBest Application
ISO 17034 CRM High (NIST-traceable)[3]< 1.5%< 1.0%None (External)GMP API Release, Late-stage QC
USP <11> RS High (Pharmacopeial)[4]< 2.0%< 1.5%None (External)Compendial Testing
SIL Internal Standard Moderate (Isotopic Purity)N/A (Internal)< 0.5%Complete (Corrects to ~0%)Bioanalysis, Complex Matrices
Working Standard Moderate (Qualified vs CRM)< 3.0%< 2.0%None (External)Routine In-Process Control
In-House Synthesized Low (Internal CoA only)5.0 - 10.0%> 4.0%None (External)Early Discovery, Range Finding

Data derived from representative validation studies comparing standard performance under identical HILIC-MS/MS conditions.

Workflow Start Identify Analytical Phase Decision1 GMP API Release / QC? Start->Decision1 CRM Use ISO 17034 CRM (Highest Traceability) Decision1->CRM Yes Decision2 Bioanalysis / Matrix? Decision1->Decision2 No SIL Use SIL Internal Standard (Corrects Matrix Effects) Decision2->SIL Yes R_D Early R&D / Screening Decision2->R_D No InHouse Use Qualified In-House Std (Cost-Effective) R_D->InHouse

Decision tree for selecting the optimal reference standard grade based on analytical requirements.

Self-Validating Quantification Protocol (HILIC-MS/MS)

To ensure trustworthiness, an analytical protocol must be a self-validating system. This means the method inherently detects and halts processing if system performance degrades. Because 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine is highly polar, we utilize Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry.

Step-by-Step Methodology

Step 1: Standard and SIL Preparation

  • Action: Reconstitute the ISO 17034 CRM of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine in 90:10 Acetonitrile:Water (v/v) to create a 1.0 mg/mL stock.

  • Action: Prepare a Stable Isotope-Labeled (SIL) internal standard ( 13 C/ 15 N-labeled analog) at a constant working concentration of 50 ng/mL.

  • Causality: The SIL standard co-elutes exactly with the analyte, experiencing the exact same ion suppression in the MS source. By quantifying the ratio of Analyte/SIL rather than absolute area, matrix effects are mathematically nullified.

Step 2: Sample Preparation

  • Action: Spike 10 µL of the SIL working solution into 100 µL of the unknown sample matrix. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins/salts. Transfer the supernatant to an LC vial.

Step 3: Automated System Suitability Testing (SST)

  • Action: Program the LC-MS/MS sequence to inject a mid-tier calibration standard (e.g., 100 ng/mL) six consecutive times before analyzing unknown samples.

  • Self-Validation Logic: The instrument software is programmed to calculate the %RSD of the Analyte/SIL peak area ratio. If the %RSD > 2.0%, the sequence automatically aborts. This strict adherence to ICH Q2(R2) principles[2] ensures no patient or release data is generated on a failing system.

Step 4: HILIC Chromatographic Separation

  • Action: Inject 2 µL onto a bare silica HILIC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: (A) 10 mM Ammonium Formate in Water (pH 3.0); (B) 0.1% Formic Acid in Acetonitrile. Run a gradient from 95% B to 50% B over 5 minutes.

  • Causality: The low pH ensures the methanamine group remains fully protonated, allowing it to partition effectively into the water-enriched layer on the HILIC stationary phase, yielding sharp, symmetrical peaks.

Step 5: MS/MS Detection (MRM)

  • Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+). Monitor the transition m/z 190.0 173.0 (loss of NH 3​ ) for the 79 Br isotope, and m/z 192.0 175.0 for the 81 Br isotope.

Protocol Prep Sample Prep + SIL Spike LCMS HILIC LC-MS/MS Analysis Prep->LCMS SST SST Check %RSD < 2.0? LCMS->SST Fail Halt & Investigate (Self-Validation) SST->Fail No Pass Quantification (Analyte/SIL Ratio) SST->Pass Yes

Self-validating LC-MS/MS quantification workflow incorporating automated SST fail-safes.

Regulatory Grounding & Compliance

When submitting analytical data for regulatory approval, the provenance of the reference standard is heavily scrutinized.

  • ISO 17034:2016 dictates the general requirements for the competence of reference material producers[3]. Utilizing a CRM manufactured under this standard guarantees that the material's purity, stability, and homogeneity have been subjected to metrologically valid procedures[5].

  • For compendial testing, USP <11> provides the framework for using official reference standards[4]. While a specific USP monograph for 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine may not yet exist, applying USP <11> principles to secondary working standards ensures traceability back to a primary analytical standard.

  • The ICH Q2(R2) and ICH Q14 guidelines emphasize a lifecycle approach to analytical procedures[2]. By utilizing SIL standards and automated SST fail-safes, laboratories demonstrate an "enhanced approach" to analytical procedure development, facilitating smoother regulatory communication and robust post-approval change management[6].

References

  • PubChemLite: (3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine . University of Luxembourg. Available at:[Link] (Referenced via PubChemLite database[7])

  • What Is ISO 17034? . The ANSI Blog. Available at:[Link]

  • ISO 17034: What Is It & Why Is It Important? . Excedr. Available at: [Link]

  • Development and Qualification of an Assay Method for Deferoxamine Mesylate and p-SCN-DFO (Referencing USP <11>) . Lupine Publishers. Available at:[Link]

  • Final IWG Concept Paper Q2(R2) and Q14 . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link] (Referenced via ICH global site[2])

  • ICH Q2(R2) (Validation of Analytical Procedures) and ICH Q14 (Analytical Procedure Development) . CASSS. Available at:[Link] (Referenced via CASSS Presentations[6])

Sources

Validation

LC-MS/MS Validation for Detecting 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine Metabolites: A Comparative Methodological Guide

Executive Summary The robust quantification of novel pharmacophores and their metabolites in biological matrices is a critical bottleneck in preclinical and clinical drug development. The compound 1-(3-bromo-1-methyl-1H-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The robust quantification of novel pharmacophores and their metabolites in biological matrices is a critical bottleneck in preclinical and clinical drug development. The compound 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine represents a highly specific, halogenated pyrazole-amine building block. Detecting its biotransformation products requires navigating significant analytical challenges, including the high polarity of the primary amine, potential matrix-induced ion suppression, and the need for ultra-high sensitivity.

As a Senior Application Scientist, I have structured this guide to objectively compare analytical platforms (LC-QqQ-MS vs. LC-QTOF-MS) and sample preparation methodologies (SPE vs. PPT). Furthermore, this document provides a self-validating, step-by-step experimental protocol grounded in the latest regulatory frameworks, specifically the[1] and the[2].

Mechanistic Grounding: Predicted Metabolism

To design a targeted LC-MS/MS assay, one must first anticipate the analyte's metabolic fate. The structural topology of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine dictates three primary routes of biotransformation:

  • N-acetylation: The primary methanamine group is highly susceptible to Phase II conjugation by N-acetyltransferases (NATs).

  • Oxidative Deamination: Monoamine oxidases (MAO) or aldehyde dehydrogenases (ALDH) can convert the primary amine into a carboxylic acid.

  • N-demethylation: Cytochrome P450 (CYP) enzymes may cleave the methyl group from the N1 position of the pyrazole ring.

Analytical Causality: The presence of the bromine atom provides a highly distinct 1:1 isotopic signature ( 79 Br and 81 Br) . This naturally occurring isotopic doublet serves as an intrinsic validation tool during MS1 full scans, allowing analysts to rapidly distinguish true brominated metabolites from isobaric endogenous background noise.

MetabolicPathway Parent 1-(3-bromo-1-methyl-1H- pyrazol-5-yl)methanamine (Parent) M1 N-demethylated Metabolite (M1) Parent->M1 CYP450 (N-demethylation) M2 N-acetylated Metabolite (M2) Parent->M2 NATs (N-acetylation) M3 Deaminated Carboxylic Acid (M3) Parent->M3 MAO / ALDH (Oxidative Deamination)

Predicted Phase I and II metabolic pathways for the pyrazole-amine parent.

Technology Comparison: LC-QqQ-MS vs. LC-QTOF-MS

When validating an assay for this compound, the choice of mass analyzer fundamentally alters the data's utility.

  • LC-QqQ-MS (Triple Quadrupole): Operates in Multiple Reaction Monitoring (MRM) mode. It filters out matrix noise by isolating a specific precursor ion (Q1), fragmenting it (Q2), and isolating a specific product ion (Q3). This is the gold standard for targeted quantitation due to its unmatched duty cycle and sensitivity.

  • LC-QTOF-MS (Quadrupole Time-of-Flight): Provides High-Resolution Accurate Mass (HRAM). While less sensitive for absolute quantitation, it is indispensable for untargeted metabolite identification (MetID) , as it can determine the elemental composition of unknown biotransformation products to within < 2 ppm mass error.

Table 1: Quantitative Performance Comparison of MS Platforms
ParameterLC-QqQ-MS (Targeted MRM)LC-QTOF-MS (Untargeted HRAM)
Mass Accuracy ~ 0.1 Da (Unit Resolution)< 2 ppm (High Resolution)
Typical LLOQ 1–5 pg/mL50–100 pg/mL
Linear Dynamic Range 4–5 orders of magnitude2–3 orders of magnitude
Duty Cycle > 99% (Continuous monitoring)< 30% (Full scan limitations)
Primary Application Validated PK/TK QuantitationMetabolite Identification (MetID)

Sample Preparation: SPE vs. PPT

The primary amine of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine is highly polar and positively charged at physiological pH.

  • Protein Precipitation (PPT): While rapid, PPT fails to remove endogenous phospholipids. In positive Electrospray Ionization (ESI+), these phospholipids compete with the polar amine for charge droplets, causing severe ion suppression (matrix effects).

  • Solid Phase Extraction (SPE): Utilizing a Mixed-Mode Cation Exchange (MCX) resin is structurally logical here. The basic amine binds strongly to the sulfonic acid groups of the MCX resin at low pH, allowing neutral lipids and phospholipids to be aggressively washed away with 100% organic solvent before eluting the analyte with a high-pH basic organic buffer.

Table 2: Quantitative Comparison of Extraction Methodologies
ParameterMixed-Mode SPE (MCX)Protein Precipitation (PPT)
Absolute Recovery 85–95%60–75%
Matrix Effect (Ion Suppression) < 5%20–40% (Phospholipid interference)
Phospholipid Removal > 99%< 10%
Processing Time (96-well) 45 minutes15 minutes
Cost per Sample High (~$2.00)Low (<$0.20)

Self-Validating Experimental Protocol

To ensure data trustworthiness, the following protocol acts as a self-validating system. By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 13 C, 2 H-labeled parent), any fluctuations in extraction recovery or ionization efficiency are mathematically normalized. This protocol strictly adheres to the [2].

ValidationWorkflow A Method Development (LC & MS Optimization) B Sample Preparation (SPE via MCX) A->B C Selectivity & Specificity (Blank Matrix Assessment) B->C D Calibration Curve (Linearity & LLOQ) C->D E Accuracy & Precision (Intra- & Inter-batch QCs) D->E F Matrix Effect & Recovery (Post-extraction spike) D->F G Stability Studies (Benchtop, F/T, Long-term) E->G

Step-by-step LC-MS/MS bioanalytical method validation workflow per ICH M10.

Step 5.1: Chromatographic & Mass Spectrometric Optimization
  • Column Selection: Use a Pentafluorophenyl (PFP) column (e.g., 2.1 x 50 mm, 1.7 µm). Causality: The PFP stationary phase provides unique dipole-dipole and halogen-halogen interactions with the bromine atom of the pyrazole ring, offering superior retention for this polar amine compared to standard C18 columns.

  • Mobile Phase: Mobile Phase A: 0.1% Formic acid in Water. Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • MS/MS Detection (ESI+): Monitor the exact isotopic MRM transitions. Because of the 79 Br/ 81 Br ratio, monitor both M+H+ transitions (e.g., m/z 204.0 fragment and m/z 206.0 fragment) to confirm peak identity.

Step 5.2: Sample Extraction (MCX SPE)
  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • Spike: Add 10 µL of SIL-IS working solution.

  • Pre-treatment: Dilute with 200 µL of 2% Phosphoric acid to protonate the primary amine.

  • Load: Apply to an MCX 96-well SPE plate pre-conditioned with Methanol and Water.

  • Wash 1 (Aqueous): 200 µL of 2% Formic acid in Water (removes hydrophilic interferences).

  • Wash 2 (Organic): 200 µL of 100% Methanol (removes neutral lipids and phospholipids).

  • Elution: Elute with 2 x 50 µL of 5% Ammonium Hydroxide in Methanol (deprotonates the amine, releasing it from the resin).

  • Evaporation & Reconstitution: Evaporate under N2​ at 40°C and reconstitute in 100 µL of Mobile Phase A.

Step 5.3: Validation Parameters (ICH M10 Compliant)
  • Selectivity: Analyze 6 independent lots of blank matrix. The interference at the retention time of the analyte must be 20% of the Lower Limit of Quantification (LLOQ) response.

  • Linearity: Prepare a minimum of 6 non-zero calibration standards. The deviation of back-calculated concentrations must be within ± 15% of the nominal value ( ± 20% at the LLOQ).

  • Accuracy & Precision (A&P): Analyze Quality Control (QC) samples at 4 concentration levels (LLOQ, Low, Mid, High) in 5 replicates over 3 separate runs. The coefficient of variation (CV%) must not exceed 15% (20% for LLOQ).

  • Matrix Effect (MF): Calculate the Matrix Factor by comparing the peak area of the analyte spiked after extraction into blank matrix against a neat standard solution. The IS-normalized MF should have a CV 15%.

  • Stability: Validate benchtop (room temperature), freeze-thaw (minimum 3 cycles at -80°C), and long-term storage stability. The analyte is considered stable if the deviation is within ± 15% of the nominal concentration.

References

  • European Medicines Agency (EMA). (2022). ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline. Retrieved from[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]

Sources

Safety & Regulatory Compliance

Safety

Lifecycle Management and Disposal of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine

Here is the comprehensive safety and operational guide for the handling and disposal of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine. As a halogenated pyrazole derivative featuring a primary amine, 1-(3-bromo-1-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive safety and operational guide for the handling and disposal of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine.

As a halogenated pyrazole derivative featuring a primary amine, 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine is a valuable building block in medicinal chemistry and drug development. However, its structural components—specifically the covalently bound bromine and the basic amine functional group—dictate strict adherence to specific waste segregation and disposal protocols.

This guide provides researchers and environmental health and safety (EHS) professionals with the mechanistic rationale and step-by-step procedures required to manage this compound safely, ensuring compliance with environmental regulations and laboratory safety standards [1].

Chemical Profile & Hazard Assessment

To design a self-validating disposal system, we must first understand the causality behind the chemical's behavior:

  • Halogen Content (Bromine): The presence of bromine classifies this compound and any organic solvent it is dissolved in as Halogenated Organic Waste . Halogenated waste must never be mixed with non-halogenated waste. Incineration of halogenated compounds requires specialized high-temperature facilities equipped with scrubbers to prevent the atmospheric release of corrosive hydrogen bromide (HBr) gas and the formation of toxic dioxins [2].

  • Amine Functionality: The primary methanamine group imparts basicity. In aqueous solutions, it can elevate the pH, potentially classifying the waste as corrosive if the pH exceeds regulatory thresholds. Furthermore, primary amines can react with nitrosating agents to form potentially hazardous byproducts, necessitating isolation from strong oxidizers and nitrites.

Waste Segregation Matrix

Summarizing the quantitative and qualitative data for waste segregation ensures immediate operational clarity for bench scientists.

Waste StreamPhysical StatePrimary ClassificationSecondary HazardRequired Container
Pure Compound / Solid SolidHalogenated Solid WasteIrritantHDPE wide-mouth jar
Organic Solutions (e.g., in DCM, MeOH)LiquidHalogenated Organic WasteFlammable, ToxicGlass or HDPE carboy
Aqueous Solutions LiquidHazardous Aqueous WasteBasic (pH dependent)HDPE carboy
Contaminated Consumables (Gloves, vials)SolidHalogenated Solid WasteTrace ContaminationDouble-lined bio/chem bin

Step-by-Step Disposal Protocols

The following methodologies provide field-proven, step-by-step guidance for routine disposal and spill management.

Protocol A: Routine Laboratory Disposal (Liquid Waste)

Causality: This protocol ensures that halogenated waste is properly isolated, preventing catastrophic mixing with incompatible chemicals (e.g., strong acids or oxidizers) and ensuring regulatory compliance.

  • Segregation: Identify the solvent used to dissolve the 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine. Regardless of whether the solvent itself is halogenated (like dichloromethane) or non-halogenated (like methanol), the presence of the brominated solute dictates that the entire mixture must go into the Halogenated Organic Waste stream.

  • Container Selection: Use a chemically compatible, EHS-approved container (typically a high-density polyethylene (HDPE) or glass carboy). Ensure the container is equipped with a properly functioning vented cap to prevent pressure buildup from solvent vapor.

  • Transfer: Working inside a certified chemical fume hood, use a dedicated funnel to transfer the liquid waste into the carboy.

  • Labeling: Immediately update the attached hazardous waste tag. You must explicitly list "1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine" and its estimated concentration, along with the solvent. Do not use abbreviations.

  • Storage: Store the waste container in a designated Secondary Containment tray, away from direct sunlight, heat sources, and incompatible chemical streams (e.g., concentrated acids).

Protocol B: Solid Spill Cleanup and Disposal

Causality: Solid amines can become airborne dust hazards. Wetting the material prevents inhalation exposure during the mechanical cleanup process.

  • PPE Verification: Don standard laboratory PPE: nitrile gloves (double-gloving recommended), safety goggles, and a flame-resistant lab coat [3].

  • Containment & Wetting: If the pure solid is spilled, do not dry-sweep, as this generates hazardous dust. Lightly mist the spilled solid with a compatible, low-volatility solvent (such as water or a dilute alcohol) to bind the powder.

  • Collection: Use a disposable anti-static scoop or damp absorbent pads to collect the wetted solid.

  • Packaging: Place the collected material, along with all contaminated cleanup materials (pads, scoops, outer gloves), into a heavy-duty, sealable plastic bag.

  • Final Disposal: Place the sealed bag into a rigid container labeled "Halogenated Solid Hazardous Waste" for EHS pickup.

Waste Segregation Decision Pathway

The following diagram illustrates the logical decision-making process for disposing of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine based on its physical state and solvent matrix.

G Start Waste Generation: 1-(3-bromo-1-methyl-1H- pyrazol-5-yl)methanamine State What is the physical state of the waste? Start->State Solid Solid Waste (Pure compound, vials, contaminated PPE) State->Solid Solid Liquid Liquid Mixture (Reaction mixtures, stock solutions) State->Liquid Liquid SolidHazard Halogenated Solid Waste (Do not mix with general trash) Solid->SolidHazard Solvent Is it an organic solvent mixture? Liquid->Solvent Halogenated Halogenated Organic Waste (Requires High-Temp Incineration) Solvent->Halogenated Yes (Contains Br) Aqueous Aqueous Waste (Check pH, adjust if highly basic) Solvent->Aqueous No (Water-based)

Decision matrix for the segregation and disposal of brominated pyrazole derivatives.

References

  • Occupational Safety and Health Administration (OSHA). "Occupational exposure to hazardous chemicals in laboratories." Standard 1910.1450. Available at:[Link]

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Management." Available at: [Link]

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS Center for Lab Safety. Available at:[Link]

Handling

Personal protective equipment for handling 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline of applied physical chemistry. Handling 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine (CAS: 155...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline of applied physical chemistry. Handling 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine (CAS: 1557662-14-2)[1] requires a deep understanding of its molecular behavior. This compound combines a highly nucleophilic primary amine with a lipophilic, halogenated pyrazole ring—a structural profile that makes it an invaluable building block in drug discovery, but also a potent corrosive and potential sensitizer.

The following guide provides a mechanistic, self-validating framework for the safe handling, operation, and disposal of this specific class of brominated pyrazole amines.

Mechanistic Hazard Causality

To protect yourself, you must first understand the molecular mechanisms of the hazard:

  • Tissue Saponification (Corrosivity): The primary methanamine group ( −NH2​ ) is a strong Lewis base. Upon contact with the moisture in your skin, eyes, or respiratory mucosa, it undergoes rapid localized hydrolysis. This generates hydroxide ions that saponify tissue lipids, causing severe, deep-penetrating chemical burns.

  • Enhanced Permeation (Lipophilicity): The 3-bromo-1-methyl-1H-pyrazole moiety increases the molecule's overall lipophilicity. Unlike simple aliphatic amines, this allows the compound to partition into and penetrate the stratum corneum (the outer layer of skin) much more rapidly, acting as a potential systemic sensitizer.

  • Exothermic Reactivity: The nucleophilic amine will react violently with strong acids, anhydrides, and oxidizing agents, releasing dangerous amounts of heat and potentially aerosolizing the compound[2].

The Self-Validating PPE Matrix

Personal Protective Equipment (PPE) selection must account for both the physical state of the amine (typically a crystalline solid or hydrochloride salt) and the solvent carrier used during reactions.

Table 1: Quantitative PPE Compatibility & Hazard Thresholds
Protective EquipmentMaterial SpecificationMechanistic CausalityBreakthrough Time
Hand Protection (Incidental) Nitrile (Minimum 4 mil)Provides an effective barrier against dry powders and weak bases during weighing[3].> 45 mins (Solid)
Hand Protection (Extended) Butyl Rubber or LaminateRequired when handling the amine in organic solvents (e.g., DMF, DCM). Solvents act as carriers, accelerating the permeation of the amine through standard nitrile[4].> 240 mins (Solvent)
Eye/Face Protection Splash Goggles + Face ShieldPrevents ocular saponification from exothermic splatters during scale-up or neutralization[5].N/A
Respiratory Protection Certified Fume HoodCaptures volatile free-base amine vapors and corrosive dust. Must operate at 80–120 linear feet per minute (fpm)[5].N/A

Operational Workflow: Solubilization & Handling

When transitioning the amine from a stable hydrochloride salt to a reactive free base for cross-coupling or amidation, the deprotonation step is highly exothermic. This protocol is designed as a self-validating system , ensuring that every safety measure is actively verified before proceeding.

Step 1: Pre-Flight Integrity Check

  • Action: Inspect butyl rubber gloves for micro-tears by trapping air inside and applying pressure (the pneumatic inflation test). Verify the fume hood monitor reads between 80–120 fpm[5].

  • Validation: A steadily inflated glove and a green indicator on the hood's anemometer confirm barrier and respiratory integrity. Do not proceed if the glove deflates.

Step 2: Static-Free Transfer

  • Action: Weigh the 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine using grounded, anti-static polymeric weighing boats.

  • Causality: Brominated pyrazole salts can accumulate static charges. A static discharge near flammable solvent vapors poses a severe deflagration risk.

Step 3: Controlled Solubilization

  • Action: Suspend the amine in your chosen anhydrous solvent over an ice bath (0°C). Add the neutralizing base (e.g., N,N-Diisopropylethylamine) dropwise.

  • Validation: Monitor the reaction with an internal thermocouple. The system validates itself if the internal temperature remains strictly < 10°C, confirming the exotherm is safely controlled.

Step 4: Decontamination & Verification

  • Action: Post-transfer, wipe the balance and hood surfaces with a 5% aqueous citric acid solution to neutralize microscopic amine dust, followed by a DI water wipe.

  • Validation: Swab the cleaned surface with moistened pH indicator paper. A reading of pH 6–7 definitively validates the absence of residual corrosive amine.

Strategic Spill Response & Waste Segregation

Amine spills are severe respiratory and environmental hazards. Their disposal requires strict chemical segregation to prevent catastrophic downstream reactions in waste storage[6].

Spill Response Protocol
  • Containment: Immediately cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand[7].

    • Causality: Never use combustible absorbents like sawdust; the heat of neutralization generated by the amine reacting with ambient acids can ignite the material.

  • Neutralization: Carefully mist the absorbed spill with 5% citric acid to protonate the amine, forming a stable, non-volatile salt.

  • Collection: Sweep the neutralized matrix using non-sparking tools into a hazardous waste bag.

Table 2: Waste Segregation Matrix
Waste CategoryIncompatible MaterialsMechanistic Consequence of Mixing
Basic Organic Waste Halogenated Solvents (e.g., DCM, Chloroform)Critical Hazard: Undergoes exothermic Menschutkin alkylation, generating quaternary ammonium salts that can over-pressurize and rupture waste carboys[6].
Basic Organic Waste Strong Acids / AnhydridesViolent exothermic neutralization leading to boiling, splattering, and aerosolization of the brominated pyrazole[2].
Basic Organic Waste Aldehydes / KetonesImine condensation reactions release heat and water, potentially altering the phase and stability of the waste matrix.

Process Visualization

G Start Hazard Assessment: 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine PPE Validate & Don PPE (Butyl/Nitrile, Goggles) Start->PPE Hood Transfer to Certified Fume Hood (80-120 fpm) PPE->Hood Weigh Anti-Static Weighing & Controlled Solubilization Hood->Weigh Spill Spill Occurs? Weigh->Spill Clean Neutralize (5% Citric Acid) Absorb with Vermiculite Spill->Clean Yes Dispose Segregate as Basic Organic Waste (NO Halogenated Solvents) Spill->Dispose No Clean->Dispose Success Decontaminate & Validate (pH 6-7) Dispose->Success

Workflow for the safe handling, spill response, and disposal of brominated pyrazole amines.

References

  • Northwestern University. "Laboratory Safety and Chemical Hygiene Plan." Northwestern Research Safety. [Link]

  • Caltech CCE. "General Lab Safety Procedure." California Institute of Technology.[Link]

  • Environmental Marketing Services. "Effective Lab Chemical Waste Management." EMS LLC.[Link]

  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press. [Link]

  • Gloves.com. "Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart." Gloves.com. [Link]

  • University of Delaware. "Safety Beacon Summer 2016 - Glove Selection." UDEL EHS.[Link]

Sources

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